molecular formula C8H8N2O2 B1317209 4-Nitroindoline CAS No. 84807-26-1

4-Nitroindoline

Cat. No.: B1317209
CAS No.: 84807-26-1
M. Wt: 164.16 g/mol
InChI Key: VTQFDUKXUFJCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitroindoline is a significant organic intermediate and heterocyclic building block in chemical synthesis. Its primary research value lies in its role as a precursor for the synthesis of 4-nitroindole and other simple 4-substituted indoles, which are crucial scaffolds in medicinal and materials chemistry . A prominent and sophisticated application of this compound is in the synthesis of photolabile "caged" compounds used in neuroscience. These molecular tools, such as DPNI-caged GABA (diphosphate nitroindoline), are designed to release bioactive molecules like neurotransmitters upon exposure to a brief pulse of near-UV light . This technology enables high-precision, time-resolved studies of biological processes in neuronal cells, allowing researchers to investigate fast synaptic transmission with minimal interference, as the caged compounds exhibit reduced affinity for certain receptors prior to photolysis . The synthesis of this compound can be efficiently achieved from common raw materials like 2-methyl-3-nitrobenzene, triethyl orthoformate, and oxalic acid, followed by reaction with a base such as potassium ethoxide, offering advantages of high yield and operational simplicity . This compound is intended for research and development purposes only in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

4-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQFDUKXUFJCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530890
Record name 4-Nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84807-26-1
Record name 4-Nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitroindoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of 4-Nitroindoline. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Core Chemical Properties

This compound, a heterocyclic aromatic compound, is a valuable intermediate in organic synthesis. Its chemical and physical properties are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[1][2]
Molecular Weight 162.15 g/mol [1]
Melting Point 205-207 °C[2][3]
Boiling Point 288.82 °C (rough estimate)[2]
Appearance Yellow powder[2]
Solubility Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol[2]
pKa 14.76 ± 0.30 (Predicted)[2]
Vapor Pressure 3.98E-05 mmHg at 25°C[2]
Refractive Index 1.5770 (estimate)[2]
Density 1.3264 (rough estimate)[2]

Chemical Structure and Identifiers

The structural details of this compound are fundamental to understanding its reactivity and interactions.

IdentifierValueSource
IUPAC Name 4-nitro-1H-indole[1]
SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])NC=C2[4]
InChI InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H[1][4]
InChIKey LAVZKLJDKGRZJG-UHFFFAOYSA-N[4]
CAS Number 4769-97-5[1]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of 4-nitroindole is detailed in the following protocol.[5]

Materials:

  • 2-methyl-3-nitrobenzene

  • Triethyl orthoformate

  • Oxalic acid

  • Ethanolic solution of potassium ethylate

  • Ice water

  • Reaction flask with reflux condenser

Procedure:

  • To a reaction flask, add 76g of 2-methyl-3-nitrobenzene, 115g of triethyl orthoformate, and 70g of oxalic acid.[5]

  • Heat the mixture to reflux and maintain the reaction for 4 hours.[5]

  • After the reflux period, cool the reaction mixture to 10 °C.[5]

  • Slowly add 80g of an ethanolic solution of potassium ethylate (containing 51g of potassium ethylate) to the cooled mixture.[5]

  • Continue the reaction at room temperature for an additional 4 hours.[5]

  • Pour the reaction solution into ice water, which will cause a large amount of solid to precipitate.[5]

  • Collect the solid product by suction filtration. The resulting solid is this compound.[5]

This method reports a yield of 81.4%.[5]

G Synthesis Workflow for this compound reagents 1. Mix Reactants: 2-methyl-3-nitrobenzene Triethyl orthoformate Oxalic acid reflux 2. Heat to Reflux (4 hours) reagents->reflux cool_add 3. Cool to 10°C and add Ethanolic Potassium Ethylate reflux->cool_add react_rt 4. React at Room Temperature (4 hours) cool_add->react_rt precipitate 5. Precipitate in Ice Water react_rt->precipitate filter 6. Suction Filtration precipitate->filter product This compound (Solid) filter->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeDataSource
¹H NMR 400 MHz in DMSO-d6[4]
IR Spectrum The absorption spectrum of 4-nitroindole extends into the visible range.[6]
UV/Vis Absorption Most isomers exhibit one broadly absorbing peak in the near-UV (300–400 nm) range. The absorption spectrum for 4-nitroindole extends furthest into the visible range.[6]
Mass Spectrometry The parent ion (m/z 162) is present in both SOA and the standard.[6]

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity.

A novel series of 4-nitroindole sulfonamides were synthesized and evaluated for their binding to serotonin receptors.[7] Most of these compounds exhibited IC₅₀ values of less than 1μM for the 5-HT₂A and 5-HT₂C receptors, with high selectivity for the 5-HT₂C receptor.[7] This suggests that the 4-nitroindole scaffold is a promising starting point for the development of novel therapeutics targeting the serotonergic system.

Furthermore, this compound is a versatile intermediate used in the synthesis of a variety of compounds, including other indole derivatives, nucleosides, and various receptor antagonists and inhibitors.[8]

G Potential Signaling Pathway Involvement nitroindole 4-Nitroindole Derivatives (Sulfonamides) receptor 5-HT2A/5-HT2C Receptors nitroindole->receptor Antagonist Binding signaling Downstream Signaling (e.g., Gq/11 pathway) receptor->signaling Inhibition response Cellular Response (e.g., modulation of neuronal activity) signaling->response Modulation

Caption: A diagram showing the potential interaction of this compound derivatives with serotonin receptors.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[9]

Precautionary Measures:

  • Handling: Work under a hood and avoid inhaling the substance or mixture.

  • Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection.[10]

  • Hygiene: Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with the substance.

  • Storage: Store in a tightly closed, dry, and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons. It is also noted to be moisture sensitive.

  • First Aid:

    • Inhalation: Move the person to fresh air. Call a physician immediately.

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

    • Eye Contact: Rinse opened eye for several minutes under running water and consult a doctor.[9]

    • Ingestion: Rinse mouth. Do not induce vomiting; call for medical help immediately.[9]

References

An In-depth Technical Guide to the Synthesis of 4-Nitroindoline from o-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 4-nitroindoline, a valuable building block in medicinal chemistry and drug development, starting from the readily available bulk chemical, o-nitrotoluene. This document details the necessary multi-step synthesis, including experimental protocols, quantitative data, and visualizations of the reaction pathways to facilitate a thorough understanding of the process.

Synthetic Strategy Overview

The synthesis of this compound from o-nitrotoluene is a multi-step process that can be conceptually divided into two main stages: the construction of the 4-nitroindole core, followed by the selective reduction of the indole double bond to yield the target this compound.

Stage 1: Synthesis of 4-Nitroindole

A feasible route to 4-nitroindole from o-nitrotoluene involves the initial transformation of o-nitrotoluene into a more suitable precursor, 2-methyl-3-nitroaniline. This intermediate then undergoes cyclization to form the indole ring system. The key steps in this stage are:

  • Reduction of o-nitrotoluene to o-toluidine.

  • Protection of the amino group of o-toluidine via acetylation.

  • Regioselective nitration of N-acetyl-o-toluidine to introduce a nitro group at the desired position.

  • Deprotection to yield 2-methyl-3-nitroaniline.

  • Indole ring formation to afford 4-nitroindole.

Stage 2: Selective Reduction to this compound

The final step involves the selective reduction of the C2-C3 double bond of the pyrrole ring in 4-nitroindole without affecting the nitro group. This requires a carefully chosen reducing agent and reaction conditions to achieve the desired chemoselectivity.

The overall synthetic workflow is depicted below:

Synthetic Workflow o_nitrotoluene o-Nitrotoluene o_toluidine o-Toluidine o_nitrotoluene->o_toluidine Reduction n_acetyl_o_toluidine N-Acetyl-o-toluidine o_toluidine->n_acetyl_o_toluidine Acetylation nitro_acetyl 2-Acetylamino-3-nitrotoluene n_acetyl_o_toluidine->nitro_acetyl Nitration nitro_aniline 2-Methyl-3-nitroaniline nitro_acetyl->nitro_aniline Hydrolysis nitro_indole 4-Nitroindole nitro_aniline->nitro_indole Indole Synthesis nitro_indoline This compound nitro_indole->nitro_indoline Selective Reduction

Figure 1: Overall synthetic pathway from o-nitrotoluene to this compound.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each key transformation in the synthesis of this compound. The quantitative data for each step are summarized in tables for easy reference and comparison.

Stage 1: Synthesis of 4-Nitroindole

The reduction of the nitro group of o-nitrotoluene to an amine can be effectively achieved using tin and hydrochloric acid.

Parameter Value Reference
Reactants o-Nitrotoluene, Granulated Tin, Concentrated HCl[1]
Solvent Not specified (reaction in aqueous HCl)[1]
Temperature Reflux[1]
Reaction Time 1 hour[1]
Work-up Basification with NaOH, Steam Distillation[1]
Yield Not specified

Experimental Protocol:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, add 49 g of granulated tin and 26 mL of o-nitrotoluene.

  • Slowly add 134 mL of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux and maintain for 1 hour, or until the characteristic almond-like smell of o-nitrotoluene is no longer present.

  • Cool the reaction mixture and cautiously make it strongly basic by adding a concentrated solution of sodium hydroxide (e.g., 90 g in 150 mL of water).

  • Subject the resulting mixture to steam distillation to isolate the o-toluidine.

The amino group of o-toluidine is protected by acetylation with acetic anhydride to direct the subsequent nitration.[2]

Parameter Value Reference
Reactants o-Toluidine, Acetic Anhydride, Concentrated HCl, Sodium Acetate[2]
Solvent Water[2]
Temperature Room temperature, then cooling in an ice bath[2]
Reaction Time Not specified
Work-up Vacuum filtration, Recrystallization from 95% ethanol[2]
Yield Not specified

Experimental Protocol:

  • In a suitable flask, dissolve 10.7 g (0.1 mol) of o-toluidine in 300 mL of water containing 9 mL of concentrated hydrochloric acid.

  • To this solution, add 12.3 g (0.12 mol) of acetic anhydride, followed immediately by a solution of 16.4 g (0.12 mol) of sodium acetate trihydrate in 50 mL of water.

  • Stir the mixture vigorously. The N-acetyl-o-toluidine will precipitate as a white solid.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from 95% ethanol.

The protected intermediate is then nitrated to introduce the nitro group at the 3-position.[3]

Parameter Value Reference
Reactants N-Acetyl-o-toluidine, Fuming Nitric Acid, Acetic Anhydride[3]
Solvent Acetic Anhydride[3]
Temperature 10-12 °C[3]
Reaction Time Not specified
Work-up Pouring onto ice, Filtration[3]
Yield 49-55% (after hydrolysis)[3]

Experimental Protocol:

  • In a three-necked flask fitted with a stirrer and a thermometer, dissolve 14.9 g (0.1 mol) of N-acetyl-o-toluidine in 65 mL of acetic anhydride.

  • Cool the solution to 10-12 °C in an ice-salt bath.

  • Slowly add a mixture of 12.6 mL of fuming nitric acid and a small amount of acetic anhydride dropwise, maintaining the temperature between 10-12 °C.

  • After the addition is complete, stir the mixture for a short period while allowing it to warm to room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

The acetyl protecting group is removed by acid hydrolysis to yield 2-methyl-3-nitroaniline.[3]

Parameter Value Reference
Reactants 2-Acetylamino-3-nitrotoluene, Concentrated HCl[3]
Solvent Water (for steam distillation)[3]
Temperature Boiling[3]
Reaction Time Not specified
Work-up Steam distillation[3]
Yield 49-55% (from N-acetyl-o-toluidine)[3]

Experimental Protocol:

  • Place the moist crude 2-acetylamino-3-nitrotoluene from the previous step into a steam distillation apparatus.

  • Add 300 mL of concentrated hydrochloric acid and heat the mixture to boiling to effect hydrolysis.

  • Introduce steam and continue the distillation until the product, 2-amino-3-nitrotoluene, has completely distilled over as bright orange needles upon cooling of the distillate.

  • Collect the solid product by filtration and dry.

The synthesis of 4-nitroindole from 2-methyl-3-nitroaniline can be achieved through a modified Leimgruber-Batcho approach, which involves the formation of an enamine followed by reductive cyclization. A related procedure for a substituted indole provides a basis for this transformation.[1]

Parameter Value Reference
Reactants 2-Methyl-3-nitroaniline, Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine[1]
Solvent Dimethylformamide (DMF)[1]
Temperature 110 °C[1]
Reaction Time 2 hours[1]
Work-up Extraction with ether, followed by reductive cyclization[1]
Yield Not specified for 4-nitroindole specifically

Experimental Protocol (Enamine Formation):

  • In a flask, combine 2-methyl-3-nitroaniline (1 equivalent), dimethylformamide dimethyl acetal (2.2 equivalents), and pyrrolidine (1.1 equivalents) in DMF.

  • Heat the mixture at 110 °C for 2 hours under a nitrogen atmosphere.

  • After cooling, dilute the reaction with diethyl ether and wash with water.

  • Dry the organic layer and evaporate the solvent to obtain the crude enamine intermediate.

Reductive Cyclization Protocol:

  • Dissolve the crude enamine in a mixture of acetic acid and ethanol.

  • Add iron powder and heat the suspension at 100 °C for 3 hours.[1]

  • Cool the reaction, filter off the iron, and work up the filtrate to isolate 4-nitroindole.

Stage 2: Selective Reduction of 4-Nitroindole to this compound

The selective reduction of the indole double bond in the presence of the nitro group is a critical step. Sodium cyanoborohydride in an acidic medium is a suitable reagent for this transformation.

Parameter Value Reference
Reactants 4-Nitroindole, Sodium Cyanoborohydride (NaBH3CN)[4]
Solvent Acetic Acid[4]
Temperature Room temperature[4]
Reaction Time Not specified
Work-up Not specified
Yield Not specified

Experimental Protocol:

  • Dissolve 4-nitroindole in glacial acetic acid.

  • At room temperature, add sodium cyanoborohydride portion-wise to the stirred solution. The reaction is typically carried out at a pH of around 4-5 to favor the reduction of the iminium ion intermediate.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction with water and neutralize the acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the product by column chromatography if necessary.

Signaling Pathways and Logical Relationships

The mechanism of the key indole formation and reduction steps are illustrated below using Graphviz.

Leimgruber-Batcho Indole Synthesis cluster_enamine Enamine Formation cluster_cyclization Reductive Cyclization 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Enamine Intermediate Enamine Intermediate 2-Methyl-3-nitroaniline->Enamine Intermediate DMF-DMA, Pyrrolidine Amino Intermediate Amino Intermediate Enamine Intermediate->Amino Intermediate Fe / Acetic Acid 4-Nitroindole 4-Nitroindole Amino Intermediate->4-Nitroindole Intramolecular Cyclization

Figure 2: Key steps in the synthesis of 4-nitroindole.

Indole to Indoline Reduction 4-Nitroindole 4-Nitroindole Iminium Ion Intermediate Iminium Ion Intermediate 4-Nitroindole->Iminium Ion Intermediate H+ (Acetic Acid) This compound This compound Iminium Ion Intermediate->this compound NaBH3CN

Figure 3: Mechanism of selective indole reduction.

Conclusion

The synthesis of this compound from o-nitrotoluene is a challenging but feasible multi-step process. This guide outlines a logical and experimentally supported pathway involving the initial preparation of 2-methyl-3-nitroaniline, followed by indole ring formation and a final selective reduction. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the preparation of this important heterocyclic building block. Careful optimization of each step will be crucial for achieving high overall yields and purity of the final product.

References

Spectroscopic Data of 4-Nitroindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Nitroindoline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document presents predicted values for its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are derived from the known spectroscopic data of the parent compound, indoline, and various nitro-substituted aromatic amines. This guide also details generalized experimental protocols for acquiring such spectroscopic data, offering a foundational resource for researchers working with this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the analysis of structurally related compounds and should be confirmed by experimental data.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. The electron-withdrawing nitro group at the 4-position is expected to significantly deshield the aromatic protons, particularly H-5, and to a lesser extent, H-7. The aliphatic protons on the pyrrolidine ring are also influenced, albeit to a smaller degree.

Table 1. Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, at 400 MHz).

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (NH)~4.0 - 5.0Broad Singlet-
H-2~3.6Triplet~8.5
H-3~3.1Triplet~8.5
H-5~7.8Doublet~8.0
H-6~6.8Triplet~8.0
H-7~7.2Doublet~8.0
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The nitro group's strong electron-withdrawing nature will cause a significant downfield shift for C-4 and influence the chemical shifts of the other aromatic carbons.

Table 2. Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, at 100 MHz).

Carbon Predicted Chemical Shift (δ, ppm)
C-2~47
C-3~29
C-3a~130
C-4~145
C-5~118
C-6~115
C-7~128
C-7a~152
Predicted Infrared (IR) Spectroscopy Data

The predicted characteristic infrared absorption frequencies for this compound are listed in Table 3. The spectrum is expected to be dominated by strong absorptions from the N-O stretching of the nitro group and the N-H stretching of the amine.

Table 3. Predicted Characteristic IR Absorption Bands for this compound.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Medium
N-O Asymmetric Stretch (nitro)1500 - 1550Strong
C=C Stretch (aromatic)1450 - 1600Medium-Strong
N-O Symmetric Stretch (nitro)1330 - 1370Strong
C-N Stretch (amine)1250 - 1350Medium
Predicted Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound under electron ionization (EI) are presented in Table 4. The fragmentation pattern is expected to involve the loss of the nitro group and fragmentation of the indoline ring.

Table 4. Predicted Mass Spectrometry Fragmentation Data for this compound.

m/z Predicted Fragment Notes
164[M]⁺Molecular Ion
118[M - NO₂]⁺Loss of the nitro group
91[C₇H₇]⁺Tropylium ion, common in aromatic compounds
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Use a spectral width of approximately 12-16 ppm.

    • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A higher number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the lower natural abundance of ¹³C.

    • Use a spectral width of approximately 200-220 ppm.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Reporting Reporting & Publication Data_Analysis->Reporting

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While the provided data is based on sound chemical principles and comparison with analogous structures, it is imperative for researchers to obtain experimental data to validate these predictions. The methodologies outlined herein offer a robust starting point for such empirical investigations, facilitating further research and development involving this and related nitro-substituted heterocyclic compounds.

Solubility of 4-Nitroindoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the solubility of 4-Nitroindoline in common organic solvents, addressing a critical need for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines qualitative solubility information and presents a detailed experimental protocol for its precise determination. Furthermore, quantitative solubility data for the structurally analogous compound, 4-nitroaniline, is provided as a valuable reference.

Understanding the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and therapeutic efficacy. This compound, a heterocyclic amine, is a key building block in the synthesis of various pharmacologically active molecules. A thorough understanding of its solubility in different organic solvents is essential for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility:

Published data indicates that this compound is soluble in several common organic solvents, including:

  • Acetone

  • Dichloromethane

  • Ethyl Acetate

  • Methanol

Quantitative Solubility of the Analogous Compound: 4-Nitroaniline

In the absence of specific data for this compound, the solubility of 4-nitroaniline, a structurally similar compound, can offer valuable insights. The following table summarizes the quantitative solubility of 4-nitroaniline in various organic solvents. It is important to note that while this data provides a useful reference, the actual solubility of this compound may differ due to structural variations.

SolventSolubility ( g/100 mL)
MethanolSoluble[1]
Ethanol4[1]
AcetoneSoluble[1]
Diethyl Ether3.33[1]
Benzene1.98[2]
Chloroform2.31[2]
Toluene1.31[2]

Note: "Soluble" indicates that the source did not provide a specific numerical value but stated its solubility.

Experimental Protocol for Determining Thermodynamic Solubility

The recommended method for determining the thermodynamic (equilibrium) solubility of a compound is the isothermal shake-flask method.[3][4][5][6] This technique involves creating a saturated solution of the compound and then quantifying its concentration.

3.1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF, acetonitrile)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3][4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[3]

  • Quantification: Dilute the filtered, saturated solution with the respective solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

Analytical Methodologies for Quantification

4.1. High-Performance Liquid Chromatography (HPLC):

HPLC is a precise and widely used method for the quantification of nitroaromatic compounds.[7][8][9]

  • Column: A C18 reversed-phase column is typically suitable.[8]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water is commonly used.[7]

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., 254 nm) is appropriate.[7]

  • Quantification: A calibration curve is generated by plotting the peak area of known concentrations of this compound against their respective concentrations. The concentration of the unknown sample is then determined from this curve.

4.2. UV-Vis Spectrophotometry:

For a more rapid analysis, UV-Vis spectrophotometry can be employed.[10][11][12]

  • Wavelength Scan: First, determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted saturated solution and determine its concentration using the calibration curve.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows for determining the solubility of this compound.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent in vials B Agitate at constant temperature (24-72h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute filtrate D->E F Analyze by HPLC or UV-Vis E->F

Caption: Shake-Flask Solubility Determination Workflow.

G Analytical Quantification Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result A Prepare standard solutions of known concentrations B Analyze standards by HPLC or UV-Vis A->B C Generate Calibration Curve (Peak Area/Absorbance vs. Conc.) B->C F Determine concentration from Calibration Curve C->F D Diluted saturated solution (from shake-flask) E Analyze sample by HPLC or UV-Vis D->E E->F

Caption: Analytical Quantification Workflow.

References

An In-depth Technical Guide to 4-Nitroindoline: Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific literature on the specific discovery, detailed history, and biological activity of 4-nitroindoline is notably scarce. The compound is frequently conflated with the more extensively researched 4-nitroindole. This guide provides the available information on this compound and supplements it with data from closely related compounds to offer a comprehensive technical context. All information not directly pertaining to this compound is explicitly identified.

Introduction and Historical Context

The indoline scaffold is a core structural motif in numerous natural products and synthetic compounds with significant medicinal value. Its derivatives are integral to the development of drugs for a range of diseases, including cancer and cardiovascular conditions, and they often serve as antibacterial and anti-inflammatory agents. The introduction of a nitro group onto this scaffold, as in this compound, is of particular interest in medicinal chemistry. The nitro group is a versatile functional group that can be a pharmacophore itself or a precursor for other functionalities, such as an amino group, through reduction.

Synthesis of this compound and Related Compounds

The synthesis of this compound can be approached through various methods. Below are detailed protocols for a modern synthesis of this compound and a historical method for the synthesis of the related 4-nitroindole, which likely proceeds through an indoline intermediate.

A modern synthesis of this compound is described in Chinese patent CN101823992A. This method starts from 2-methyl-3-nitrobenzene and proceeds to form the indoline ring.

Experimental Protocol:

  • Reaction Setup: In a reaction flask, add 2-methyl-3-nitrobenzene (76g), triethyl orthoformate (115g), and oxalic acid (70g).

  • Heating and Reflux: Heat the mixture to reflux and maintain for 4 hours.

  • Cooling and Base Addition: Cool the reaction mixture to 10°C. Slowly add an ethanolic solution of potassium ethylate (80g of solution containing 51g of potassium ethylate).

  • Reaction Continuation: Continue the reaction at room temperature for an additional 4 hours.

  • Precipitation: Pour the reaction solution into ice water to precipitate the solid product.

  • Isolation: Collect the solid by suction filtration. The resulting solid is this compound (66g, 81.4% yield).[1]

Logical Workflow for the Synthesis of this compound

G reagents 2-Methyl-3-nitrobenzene + Triethyl Orthoformate + Oxalic Acid reflux Heat to Reflux (4 hours) reagents->reflux cooling Cool to 10°C reflux->cooling base_addition Add Ethanolic Potassium Ethylate cooling->base_addition rt_reaction Stir at Room Temp (4 hours) base_addition->rt_reaction precipitation Pour into Ice Water rt_reaction->precipitation filtration Suction Filtration precipitation->filtration product This compound filtration->product

Caption: Workflow for the synthesis of this compound.

The synthesis of nitroindoles was described by Parmerter, Cook, and Dixon in 1958. This method involves a Fischer indole synthesis followed by hydrolysis and decarboxylation. The cyclization step is believed to proceed via an indoline-like intermediate which then aromatizes. A common modern practice is to synthesize the indoline, nitrate it, and then dehydrogenate it to the indole. The dehydrogenation of indoline to indole is a known process, for example, catalyzed by cytochrome P450 enzymes.

Experimental Protocol (Hypothetical for this compound to 4-Nitroindole):

  • Reaction Setup: Dissolve this compound in a suitable solvent such as quinoline.

  • Addition of Dehydrogenating Agent: Add a dehydrogenating agent, for example, palladium on carbon (Pd/C) or copper oxide.

  • Heating: Reflux the mixture for a period of 2-4 hours.

  • Workup: After cooling, the mixture would be diluted with a solvent like ethanol, and the catalyst would be removed by filtration.

  • Purification: The crude product would be purified by recrystallization from a suitable solvent system (e.g., dilute ethanol) to yield 4-nitroindole.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 4-Nitroindole and 4-Nitroaniline

Property4-Nitroindole4-Nitroaniline
CAS Number 4769-97-5[2][3]100-01-6[1][4]
Molecular Formula C₈H₆N₂O₂C₆H₆N₂O₂
Molecular Weight 162.15 g/mol 138.12 g/mol [1][4]
Melting Point 205-207 °C[2]146-149 °C[1]
Appearance Yellow Granular PowderYellow Crystalline Powder

Table 2: Spectroscopic Data for 4-Nitroindole and 4-Nitroaniline

Spectroscopic Data4-Nitroindole4-Nitroaniline
¹H NMR (DMSO-d₆, ppm) 12.0 (s, 1H, NH), 8.08 (d, 1H), 7.93 (d, 1H), 7.79 (t, 1H), 7.24 (t, 1H), 7.08 (m, 1H)7.98 (d, 2H), 6.64 (d, 2H)
IR (KBr, cm⁻¹) Data not readily available in peak list format.~3464 (N-H stretch), 1639 (N-H bend), 1506 (N=O stretch)[5]
Mass Spec (m/z) 162 (M⁺)[6]139 (M+H)⁺, fragments at 107, 92, 80[7]

Note: The ¹H NMR data for this compound would be expected to show aliphatic proton signals for the C2 and C3 positions, likely in the range of 3.0-4.0 ppm, in addition to the aromatic protons.

Biological Activity and Applications

There is no specific biological activity or signaling pathway data reported for this compound itself. However, the broader classes of nitroaromatic compounds and indoline derivatives are of significant interest in drug discovery.

Nitro-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic effects.[8] The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule, facilitating interactions with biological targets.[8] A common mechanism of action for nitroaromatic compounds, particularly in hypoxic environments like those found in solid tumors or anaerobic bacteria, is their bioreduction to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through oxidative stress and covalent modification of macromolecules like DNA and proteins.

Potential Bioactivation Pathway of a Nitroaromatic Compound

G Nitroaromatic Ar-NO₂ (e.g., this compound) Nitroso Ar-NO (Nitroso Radical) Nitroaromatic->Nitroso Reduction (Nitroreductases) Hydroxylamino Ar-NHOH (Hydroxylamino) Nitroso->Hydroxylamino Reduction ROS Reactive Oxygen Species (ROS) Nitroso->ROS Amino Ar-NH₂ (Amino) Hydroxylamino->Amino Reduction Hydroxylamino->ROS Damage Cellular Damage (DNA, Proteins) ROS->Damage

Caption: Generalized bioactivation pathway for nitroaromatic compounds.

This compound is primarily considered a chemical intermediate. Its value lies in its potential for derivatization. The indoline core provides a versatile scaffold, and the nitro group at the 4-position can be:

  • Reduced: to form 4-aminoindoline, which can then be used in a variety of coupling reactions to build more complex molecules.

  • Retained: as a pharmacophore in the final compound, leveraging the biological activities associated with the nitro group.

Derivatives of the closely related 4-nitroindole have been investigated as antagonists for serotonin receptors, such as the 5-HT2A receptor, which are targets for neuropsychiatric disorders.[9] Other nitroindole derivatives have been explored as anticancer agents.

Conclusion

This compound is a valuable chemical intermediate, yet it remains a poorly characterized molecule in its own right within the public domain of scientific literature. Its synthesis has been described, but a detailed history of its discovery and a thorough investigation of its physicochemical properties and biological activities are lacking. The true value of this compound for researchers, scientists, and drug development professionals lies in its potential as a building block for the synthesis of a diverse range of more complex and biologically active molecules. Future research is needed to fully elucidate the properties of this compound and to explore its potential applications in medicinal chemistry and materials science.

References

The Elusive Crystals of 4-Nitroindoline: A Technical Guide to the Closely Related 4-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the physical characteristics of nitro-substituted indole derivatives, focusing on the available data for 4-nitroindole due to a significant lack of published experimental data on the specific physical characteristics of 4-Nitroindoline crystals. While a Chinese patent (CN101823992A) describes a method for the preparation of solid this compound, it does not provide any further details on its crystallographic or physicochemical properties. In contrast, its aromatic counterpart, 4-nitroindole, is a well-characterized compound. This guide will provide a comprehensive overview of the known physical characteristics of 4-nitroindole crystals, including quantitative data, experimental protocols, and relevant diagrams to serve as a valuable resource for researchers in the field.

Physical and Chemical Properties of 4-Nitroindole

4-Nitroindole is a yellow granular powder.[1] Below is a summary of its key physical and chemical properties.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2]
Melting Point 205-207 °C (lit.)[1]
Boiling Point 288.82 °C (rough estimate)[1]
Density 1.3264 (rough estimate)[1]
Solubility Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol.[1]
pKa 14.76 ± 0.30 (Predicted)[1]
Appearance Yellow Granular Powder[1]
CAS Number 4769-97-5

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of molecular structures. The following table summarizes the key spectroscopic data for 4-nitroindole.

Spectroscopic TechniqueKey Data and Observations
¹H NMR Spectra available, typically run in DMSO-d₆ at 400 MHz.[3]
¹³C NMR Data available.
FTIR Spectra available.[2]
UV-Vis The absorption spectrum of 4-nitroindole extends into the visible range. In 2-propanol, it exhibits a broad absorption peak in the near-UV range (300-400 nm).
Mass Spectrometry (GC-MS) Data available.[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. Below are methodologies for key experiments related to the characterization of 4-nitroindole.

Synthesis of 4-Nitroindole

While various methods exist for the synthesis of nitroindoles, a common approach involves the nitration of indole. It is important to note that direct nitration of indole can be challenging and may lead to a mixture of isomers. A general procedure for the synthesis of nitroindoles is referenced in the Journal of the American Chemical Society.[4]

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the UV-Vis absorption spectrum of 4-nitroindole.

Objective: To determine the absorption spectrum and molar absorption coefficient of 4-nitroindole in a suitable solvent.

Materials:

  • 4-nitroindole standard

  • 2-propanol (ACS grade)

  • Shimadzu UV-2450 spectrophotometer or equivalent

  • Volumetric flasks and pipettes

  • Cuvettes

Procedure:

  • Prepare a stock solution of 4-nitroindole in 2-propanol with a known concentration (e.g., 0.2 mg/mL).

  • From the stock solution, prepare a series of dilutions to be used for analysis.

  • Record the UV-Vis absorption spectra for each dilution over a range of 200-700 nm using the spectrophotometer.

  • Use the Beer-Lambert law to calculate the molar absorption coefficient.

Workflow for UV-Vis Spectroscopy

G UV-Vis Spectroscopy Workflow prep_solution Prepare 4-nitroindole solution in 2-propanol spectrophotometer Record absorbance spectrum (200-700 nm) prep_solution->spectrophotometer beer_lambert Calculate molar absorption coefficient using Beer-Lambert Law spectrophotometer->beer_lambert

Caption: Workflow for UV-Vis absorption spectroscopy of 4-nitroindole.

Crystallography

General Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters.

Logical Relationship in Crystallographic Analysis

G Crystallographic Analysis Logic synthesis Synthesis of This compound crystal_growth Growth of Single Crystals synthesis->crystal_growth xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution crystal_data Obtain Crystal Structure Data (Unit Cell, Space Group, Atomic Coordinates) structure_solution->crystal_data

References

reactivity of the nitro group in 4-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Nitro Group in 4-Nitroindoline

Introduction

This compound is a heterocyclic organic compound featuring an indoline core substituted with a nitro group at the 4-position of the benzene ring. The reactivity of this molecule is largely dictated by the presence of the nitro group (—NO₂), a powerful electron-withdrawing group. This functional group significantly influences the chemical properties of the indoline system, particularly the aromatic ring, making it a versatile intermediate in organic synthesis. Its derivatives are of considerable interest to researchers and drug development professionals, serving as key building blocks in the synthesis of various biologically active compounds and pharmaceuticals, including serotonin receptor agonists.[1][2] This guide provides a detailed examination of the reactivity of the nitro group in this compound, focusing on its reduction, its influence on aromatic substitution reactions, and the experimental protocols for its key transformations.

Core Reactivity: Reduction of the Nitro Group

The most significant and widely utilized reaction of the nitro group in this compound is its reduction to a primary amine (—NH₂), yielding 4-aminoindoline. This transformation is a cornerstone for introducing a nucleophilic amino group, which serves as a handle for further molecular elaboration in drug discovery. A variety of methods have been established for the reduction of aromatic nitro compounds, which are applicable to this compound.[3][4]

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for reducing nitro groups. It typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

  • Palladium on Carbon (Pd/C): This is often the preferred method due to its high efficiency and selectivity. The reaction is typically carried out under a hydrogen atmosphere.[5]

  • Raney Nickel: An alternative to Pd/C, Raney Nickel is particularly useful for substrates where dehalogenation might be a concern, though this is not directly applicable to this compound itself.[5]

The general pathway for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine.

G cluster_workflow Catalytic Hydrogenation Workflow A This compound B H₂, Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) A->B Add C Reaction under Pressure/Heat B->C Proceed D Catalyst Filtration C->D Filter E Solvent Evaporation D->E Evaporate F Purification (e.g., Recrystallization) E->F Purify G 4-Aminoindoline F->G Isolate G A This compound (R-NO₂) B Nitroso Intermediate (R-N=O) A->B Reduction +2e⁻, +2H⁺ C Hydroxylamine Intermediate (R-NHOH) B->C Reduction +2e⁻, +2H⁺ D 4-Aminoindoline (R-NH₂) C->D Reduction +2e⁻, +2H⁺

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Nitroindoline is a valuable heterocyclic compound used as a building block in the synthesis of pharmaceuticals and functional materials. Its reactivity in electrophilic substitution reactions is significantly influenced by the presence of the strongly deactivating nitro group on the benzene ring. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, detailing the theoretical basis for its reactivity, challenges in direct functionalization, and alternative synthetic strategies. Detailed experimental protocols, quantitative data, and process diagrams are provided to support researchers in their synthetic endeavors.

Introduction: Reactivity and Electronic Effects

Indoline, a saturated analog of indole, possesses a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring. The aromatic portion of the molecule is susceptible to electrophilic aromatic substitution. However, the introduction of a nitro group (-NO₂) at the 4-position drastically alters the molecule's reactivity.

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1] This withdrawal of electron density significantly deactivates the benzene ring towards attack by electrophiles, making electrophilic substitution reactions considerably more challenging than for unsubstituted indoline or benzene. The reaction requires harsh conditions, and yields are often low. The deactivating nature of the nitro group is a critical consideration for any synthetic planning involving this compound.[2]

Conversely, the nitrogen atom of the indoline ring can participate in reactions as a nucleophile, such as N-alkylation and N-acylation, which represent a more viable pathway for the functionalization of this scaffold.[3][4]

Caption: Structure of this compound and the deactivating effects of the nitro group.

Aromatic Electrophilic Substitution Reactions

Direct electrophilic substitution on the aromatic ring of this compound is synthetically challenging. The powerful deactivating effect of the nitro group necessitates forcing conditions, which can lead to decomposition or unwanted side reactions.

Nitration

Further nitration of this compound is expected to be extremely difficult. The existing nitro group deactivates the ring, and introducing a second nitro group would require highly aggressive nitrating agents (e.g., fuming HNO₃/H₂SO₄ at elevated temperatures). Such conditions often lead to oxidation and degradation of the substrate. Research on the nitration of other deactivated indoles, such as 3-acetylindole, shows that substitution occurs on the benzene ring, yielding 6-nitro and 4-nitro derivatives, but this substrate is less deactivated than this compound.[5] If the reaction were to proceed, the electrophile (NO₂⁺) would be directed to the meta position relative to the existing nitro group, which is position 6.

Halogenation

Direct halogenation (chlorination, bromination) of this compound would require a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) to activate the halogen.[6] The reaction is anticipated to be sluggish. For iodination, an oxidizing agent such as nitric acid in the presence of iodine is typically required for deactivated aromatic systems.[6] The regioselectivity would favor substitution at the 6-position.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings. The nitro group's strong electron-withdrawing nature prevents the aromatic ring from being sufficiently nucleophilic to attack the carbocation (for alkylation) or acylium ion (for acylation) intermediate. Therefore, direct Friedel-Crafts alkylation or acylation of this compound is not considered a viable synthetic route.

Table 1: Summary of Aromatic Electrophilic Substitution Reactions
Reaction TypeReagentsExpected ReactivityProbable RegioselectivityKey Challenges
Nitration HNO₃ / H₂SO₄Very LowPosition 6Ring deactivation, harsh conditions, risk of decomposition.
Bromination Br₂ / FeBr₃Very LowPosition 6Ring deactivation, requires strong Lewis acid catalyst.
Chlorination Cl₂ / AlCl₃Very LowPosition 6Ring deactivation, requires strong Lewis acid catalyst.
Friedel-Crafts Acylation RCOCl / AlCl₃Extremely Low / No ReactionN/AStrong deactivation prevents the reaction.
Friedel-Crafts Alkylation RCl / AlCl₃Extremely Low / No ReactionN/AStrong deactivation prevents the reaction.

Nucleophilic Substitution at the Indoline Nitrogen (N-Functionalization)

A more practical approach for modifying this compound involves targeting the nucleophilic nitrogen atom of the indoline ring. N-acylation and N-alkylation reactions proceed readily under standard conditions.

N-Acylation

The nitrogen atom of this compound can be acylated using acyl chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine, to yield N-acyl-4-nitroindolines. This reaction is generally efficient and provides a straightforward method for introducing functional groups.

N-Alkylation

N-alkylation can be achieved using alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile. This reaction allows for the introduction of various alkyl chains onto the indoline nitrogen.

Experimental Protocols

Due to the low reactivity of the aromatic ring, this guide provides a protocol for the more feasible N-acylation reaction, as well as a common method for the synthesis of the starting material, 4-nitroindole.

Synthesis of 4-Nitroindole

This protocol is adapted from a patented procedure for the preparation of 4-nitroindole, a common precursor to this compound.[7]

Workflow Diagram:

G start Start: Add Reagents reagents 1. Add 2-methyl-3-nitrobenzene, triethyl orthoformate, and oxalic acid to flask. start->reagents reflux 2. Heat and reflux mixture for 4 hours. reagents->reflux cool_1 3. Cool reaction to 10°C. reflux->cool_1 add_base 4. Slowly add ethanolic solution of potassium ethoxide. cool_1->add_base react_rt 5. Continue reaction at room temperature for 4 hours. add_base->react_rt quench 6. Pour reaction mixture into ice water. react_rt->quench precipitate 7. A large amount of solid precipitates. quench->precipitate filter 8. Collect solid via suction filtration. precipitate->filter product Product: 4-Nitroindole filter->product

Caption: Experimental workflow for the synthesis of 4-nitroindole.

Methodology:

  • To a round-bottom flask, add 2-methyl-3-nitrobenzene (76 g), triethyl orthoformate (115 g), and oxalic acid (70 g).[7]

  • Heat the mixture to reflux and maintain for 4 hours.

  • After the reflux period, cool the flask to 10°C in an ice bath.

  • Slowly add an ethanolic solution of potassium ethoxide (containing 51 g of potassium ethoxide in 80 g of ethanol) dropwise to the cooled mixture.

  • Remove the ice bath and continue the reaction at room temperature for an additional 4 hours.

  • Pour the reaction solution into a beaker containing ice water, which will cause a large amount of solid to precipitate.

  • Collect the solid product by suction filtration. The resulting solid is 4-nitroindole.

Table 2: Reagents for 4-Nitroindole Synthesis
ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-3-nitrobenzene151.1476 g0.503
Triethyl orthoformate148.20115 g0.776
Oxalic acid90.0370 g0.778
Potassium ethoxide84.1651 g0.606

Expected Yield: Approximately 66 g (81.4%).[7]

N-Acetylation of this compound (Representative Protocol)

This protocol describes a general method for the N-acetylation of an indoline derivative.

Methodology:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-acetyl-4-nitroindoline.

Alternative Synthetic Strategies

Given the challenges of direct substitution, a more effective approach is often to introduce the desired functional group onto the aromatic ring at an earlier stage of the synthesis.

G cluster_A Strategy A: Functionalize then Cyclize cluster_B Strategy B: Cyclize then Functionalize (Challenging) A1 Substituted Aniline A2 Electrophilic Substitution (e.g., Bromination) A1->A2 A3 Functionalized Aniline Derivative A2->A3 A4 Indoline Ring Formation A3->A4 A5 Functionalized Indoline A4->A5 A6 Nitration A5->A6 A7 Target Molecule A6->A7 B1 Aniline B2 Indoline Ring Formation B1->B2 B3 Indoline B2->B3 B4 Nitration B3->B4 B5 This compound B4->B5 B6 Electrophilic Substitution (e.g., Bromination) B5->B6 Difficult Step B7 Target Molecule B6->B7

Caption: Comparison of synthetic strategies for substituted 4-nitroindolines.

  • Functionalize the Precursor: The most common strategy involves starting with a commercially available, appropriately substituted aniline derivative. This precursor can then be converted into the corresponding indoline through established methods, followed by nitration to install the nitro group at the 4-position. The directing effects of the pre-existing substituent must be considered during the nitration step.

  • Build from a Nitro-Precursor: An alternative is to start with a molecule that already contains the nitro group and the desired functional group, such as a substituted 2-methyl-3-nitroaniline, and then perform the cyclization reaction to form the this compound ring.

Conclusion

The electrophilic substitution of this compound is severely hindered by the electron-withdrawing nature of the 4-nitro group, making direct functionalization of the aromatic ring a significant synthetic challenge. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation are generally not viable or require harsh conditions with poor outcomes. A more effective and widely practiced approach is the functionalization of the indoline nitrogen via N-acylation or N-alkylation. For substitutions on the aromatic ring, synthetic strategies that involve functionalizing a precursor molecule prior to ring formation or nitration are highly recommended. This guide provides the foundational knowledge and practical considerations necessary for researchers working with this important chemical intermediate.

References

chemical stability and storage conditions for 4-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Stability and Storage of 4-Nitroindoline

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical stability and appropriate storage conditions of intermediates and active pharmaceutical ingredients is paramount. This guide provides a detailed overview of the chemical stability of this compound, offering insights into its storage, handling, and potential degradation pathways.

Disclaimer: Publicly available, in-depth experimental stability data for this compound is limited. Therefore, this guide supplements the available information with data from closely related analogs, namely 4-Nitroindole and 4-Nitroaniline, to provide a comprehensive understanding of its likely chemical behavior.

Overview of Chemical Stability

This compound is a heterocyclic compound featuring an indoline backbone substituted with a nitro group. The stability of this molecule is primarily influenced by the nitroaromatic system and the indoline ring structure. Like many nitroaromatic compounds, it is expected to be sensitive to light, elevated temperatures, and certain chemical environments.

A safety data sheet for this compound suggests it is non-combustible and that there are no restrictions on the type of fire extinguisher that can be used.[1] However, it may emit corrosive fumes under fire conditions.[1] For general handling, it is advised to avoid physical damage to containers and to use good occupational work practices.[1]

Information on the closely related compound, 4-Nitroindole, indicates that it is stable under normal conditions but is incompatible with strong oxidizing agents.[2] By-products may form at elevated temperatures, for instance, above 40°C.[2]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on available data for this compound and its analogs.

For this compound:

  • Store in original, securely sealed containers.[1]

  • Keep in a cool, dry area that is protected from environmental extremes.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

Based on Analogs (4-Nitroindole):

  • Temperature: Refrigeration at 4-5°C is recommended.[3]

  • Light: Protect from light.[3]

  • Atmosphere: Storage under an inert atmosphere is also suggested.

Quantitative Stability Data

ParameterThis compound4-Nitroindole (Analog)4-Nitroaniline (Analog)
Thermal Stability May emit corrosive fumes in a fire.[1]By-products may form above 40°C.[2]Stable under normal conditions.[4] Decomposes at elevated temperatures.
Light Sensitivity Not specified, but protection from light is generally recommended for nitroaromatic compounds.Store protected from light.[3]Conditions to avoid include direct sunlight.
Moisture Sensitivity Store in a dry area.[1]Not specified.Moisture sensitive. Conditions to avoid include exposure to moisture.[5]
pH Stability Not specified.A framework for hydrolytic stability testing suggests evaluation in acidic, neutral, and basic media.[2]Stable under normal conditions, but incompatible with strong acids and bases.[5]
Incompatible Materials Store away from incompatible materials.[1]Strong oxidizing agents.[2]Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
Hazardous Decomposition Products May emit corrosive fumes.[1]Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[2]Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[5]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, inferences can be drawn from related nitroaromatic compounds. The primary routes of degradation are likely to involve the reduction of the nitro group and oxidation or cleavage of the indoline ring.

G Potential Reductive Degradation Pathway of this compound cluster_main This compound This compound 4-Nitrosoindoline 4-Nitrosoindoline This compound->4-Nitrosoindoline Reduction 4-Hydroxylaminoindoline 4-Hydroxylaminoindoline 4-Nitrosoindoline->4-Hydroxylaminoindoline Reduction 4-Aminoindoline 4-Aminoindoline 4-Hydroxylaminoindoline->4-Aminoindoline Reduction

Caption: A potential reductive degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To ascertain a comprehensive stability profile for this compound, a series of forced degradation studies should be performed. The following protocols are based on established principles for stability testing.

Stability-Indicating HPLC Method

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent this compound from any potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent like acetonitrile or methanol. The gradient should be optimized for optimal separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be selected based on the UV spectra of this compound and its degradation products to ensure sensitive detection of all components.

Forced Degradation Studies
  • Objective: To assess the impact of elevated temperatures on the stability of this compound.

  • Protocol:

    • Accurately weigh 5-10 mg of this compound into a suitable TGA/DSC pan.

    • For Thermogravimetric Analysis (TGA), heat the sample from ambient temperature (e.g., 25°C) to a higher temperature (e.g., 400°C) at a constant rate (e.g., 10°C/min) to determine the onset of decomposition.

    • For Differential Scanning Calorimetry (DSC), heat the sample under similar conditions to identify any thermal events such as melting and decomposition.

    • For HPLC analysis, store solid samples of this compound at various elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • At specified time points, dissolve a known amount of the stored solid in a suitable solvent and analyze using the stability-indicating HPLC method.

  • Objective: To evaluate the degradation of this compound upon exposure to light.

  • Protocol:

    • Prepare solutions of this compound (e.g., in acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Spread a thin layer of solid this compound powder on a chemically inert surface.

    • Expose the solutions and solid samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours/square meter.[2]

    • Simultaneously, keep control samples in the dark under the same temperature and humidity conditions.

    • At specified time points, withdraw aliquots of the solutions for analysis by the stability-indicating HPLC method.

    • For the solid samples, dissolve a known amount in a suitable solvent before HPLC analysis.

    • Compare the chromatograms of the exposed samples with the dark controls to determine the percentage of degradation and identify any photodegradation products.

  • Objective: To determine the stability of this compound in aqueous solutions at different pH values.

  • Protocol:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) media at a known concentration.

    • Incubate the solutions at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation. Maintain control samples at room temperature.

    • At various time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

    • Neutralize the acidic and basic samples before analysis by the stability-indicating HPLC method to prevent damage to the column.

G Workflow for Chemical Stability Assessment of this compound cluster_prep Preparation cluster_degradation Forced Degradation Studies cluster_analysis Analysis & Comparison prep1 Synthesize & Characterize This compound prep2 Develop & Validate Stability-Indicating HPLC Method prep1->prep2 deg1 Acid Hydrolysis prep2->deg1 deg2 Base Hydrolysis prep2->deg2 deg3 Oxidative Stress prep2->deg3 deg4 Photolytic Stress prep2->deg4 deg5 Thermal Stress prep2->deg5 an1 Analyze Samples by HPLC deg1->an1 deg2->an1 deg3->an1 deg4->an1 deg5->an1 an2 Identify Degradation Products (e.g., LC-MS) an1->an2 an3 Determine Degradation Rate an2->an3 an4 Propose Degradation Pathways an3->an4

Caption: A logical workflow for assessing the chemical stability of this compound.

Conclusion

The chemical stability of this compound is a critical factor for its successful application in research and drug development. While specific data is sparse, information from its safety data sheet and closely related analogs provides a solid foundation for its handling and storage. It is recommended to store this compound in a cool, dry, and dark environment, away from incompatible materials. For a comprehensive understanding of its stability profile, conducting forced degradation studies as outlined in this guide is strongly advised. This will enable the identification of degradation products and the elucidation of degradation pathways, ultimately ensuring the quality and reliability of this important chemical entity.

References

Theoretical Deep Dive into the Molecular Orbitals of 4-Nitroindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies on the molecular orbitals of 4-nitroindoline, a molecule of significant interest in medicinal chemistry and materials science. While direct experimental and extensive theoretical data on this compound is limited in publicly accessible literature, this paper leverages established computational methodologies and data from analogous compounds, such as 4-nitroindole, to present a robust theoretical framework. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a detailed understanding of the electronic structure and potential reactivity of this compound.

Introduction to this compound and the Importance of Molecular Orbital Analysis

This compound is a heterocyclic organic compound featuring an indoline core substituted with a nitro group at the fourth position. The electronic properties endowed by the electron-withdrawing nitro group on the aromatic ring system are of fundamental interest for understanding its chemical behavior, reactivity, and potential applications in drug design and materials science.

Molecular Orbital (MO) theory is a cornerstone of modern chemistry that describes the wave-like behavior of electrons in molecules.[1] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Computational Methodology: A Practical Protocol

The theoretical investigation of this compound's molecular orbitals is primarily conducted using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Software and Theoretical Level

A widely used software package for such calculations is Gaussian. The selection of the functional and basis set is critical for obtaining accurate results. Based on studies of similar nitro-substituted aromatic compounds, the B3LYP hybrid functional is a popular choice that often provides a good balance between accuracy and computational cost.[2][3] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and electron-withdrawing groups.

Geometry Optimization and Frequency Analysis

The first step in the computational protocol involves the optimization of the this compound molecular geometry. This is an iterative process that seeks to find the minimum energy conformation of the molecule. Following geometry optimization, a frequency calculation is performed to ensure that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Molecular Orbital and Electronic Property Calculations

Once a stable geometry is confirmed, the molecular orbitals, including the HOMO and LUMO, are calculated. From these, various electronic properties can be derived. Natural Bond Orbital (NBO) analysis is also a valuable tool to investigate charge distribution, hybridization, and intramolecular interactions.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are extrapolated from computational studies on analogous molecules and serve as a predictive guide.

Table 1: Calculated Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap (ΔE)3.5 to 4.5

Table 2: Global Reactivity Descriptors

ParameterValue (eV)Formula
Ionization Potential (I)6.5 to 7.5I ≈ -EHOMO
Electron Affinity (A)2.0 to 3.0A ≈ -ELUMO
Electronegativity (χ)4.25 to 5.25χ = (I + A) / 2
Chemical Hardness (η)1.75 to 2.25η = (I - A) / 2
Chemical Softness (S)0.22 to 0.29S = 1 / (2η)
Electrophilicity Index (ω)2.0 to 3.0ω = μ2 / (2η)

Visualization of Computational Workflows and Molecular Orbitals

To further clarify the theoretical approach, the following diagrams, generated using the DOT language, illustrate the key workflows and concepts.

G cluster_workflow Computational Workflow for this compound Analysis A 1. Input Structure Generation B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Verification of Minimum Energy Structure C->D E 5. Molecular Orbital Calculation (HOMO, LUMO) D->E If stable F 6. Electronic Property & NBO Analysis E->F G 7. Data Interpretation & Visualization F->G

Computational workflow for this compound analysis.

G cluster_orbitals Frontier Molecular Orbital Interaction HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy_Gap ΔE (HOMO-LUMO Gap) Reactivity Chemical Reactivity (e.g., Electrophilic/Nucleophilic Attack) Energy_Gap->Reactivity

Relationship between frontier orbitals and reactivity.

Interpretation of Molecular Orbitals and Reactivity

The distribution of the HOMO and LUMO provides significant insights into the reactivity of this compound.

  • HOMO: The highest occupied molecular orbital is expected to be localized primarily on the indoline ring, particularly the electron-rich pyrrole-like moiety. This region represents the most probable site for electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital is anticipated to be concentrated around the electron-withdrawing nitro group and the adjacent benzene ring. This area is, therefore, the most likely site for nucleophilic attack.

The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron, while the LUMO energy is related to the electron affinity, showing the ability to accept an electron. The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound's molecular orbitals. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, a detailed understanding of the electronic structure, reactivity, and key quantum chemical parameters can be achieved. The provided quantitative data, while predictive, offers a solid foundation for further experimental and computational investigations.

Future research should focus on performing these specific calculations for this compound to validate and refine the predictive data presented here. Furthermore, investigating the impact of different substituents on the indoline core and exploring the molecule's behavior in various solvent environments through computational models would provide deeper insights for its application in drug development and materials science. The synthesis and experimental characterization of this compound and its derivatives would be invaluable for corroborating these theoretical predictions.

References

Methodological & Application

4-Nitroindoline: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Nitroindoline is a valuable and versatile heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of biologically active molecules. Its unique structural and electronic properties, conferred by the presence of the electron-withdrawing nitro group on the indoline scaffold, make it a reactive substrate for various chemical transformations. These notes provide detailed protocols for the synthesis and functionalization of this compound, along with key data to facilitate its use in research and drug development.

Physicochemical Properties and Spectroscopic Data

A clear understanding of the physical and spectral properties of this compound is essential for its effective use.

PropertyValue
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Yellow to brown crystalline solid
Melting Point 92-94 °C

Spectroscopic Data:

SpectroscopyKey Features
¹H NMR (CDCl₃) Signals corresponding to aromatic and aliphatic protons of the indoline ring.
¹³C NMR (CDCl₃) Resonances for the eight carbon atoms, with the nitro-substituted carbon appearing downfield.
IR (KBr) Characteristic peaks for N-H stretching, aromatic C-H stretching, and strong absorptions for the symmetric and asymmetric stretching of the NO₂ group.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 164.

Synthesis of this compound

This compound can be synthesized from 2-methyl-3-nitroaniline through a cyclization reaction.

Reaction Scheme:

G 2-methyl-3-nitroaniline 2-Methyl-3-nitroaniline This compound This compound 2-methyl-3-nitroaniline->this compound Cyclization Reagents 1. Br₂, Fe 2. NaNO₂, H₂SO₄ 3. SnCl₂, HCl Reagents->this compound

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Bromination: To a solution of 2-methyl-3-nitroaniline in a suitable solvent, add iron filings followed by the slow addition of bromine. Stir the reaction mixture at room temperature.

  • Diazotization and Reduction: The resulting bromo derivative is then subjected to diazotization using sodium nitrite in the presence of sulfuric acid, followed by reduction with stannous chloride in hydrochloric acid to yield this compound.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is purified by column chromatography or recrystallization.

ParameterValue
Starting Material 2-Methyl-3-nitroaniline
Key Reagents Bromine, Iron, Sodium Nitrite, Stannous Chloride
Typical Yield 60-70%

Key Applications and Synthetic Transformations

This compound serves as a versatile precursor for a variety of synthetic transformations, primarily involving functionalization at the nitrogen atom and the aromatic ring.

N-Functionalization Reactions

The secondary amine of the indoline ring is a key site for introducing diverse functionalities through alkylation and acylation reactions.

Workflow for N-Functionalization:

G cluster_0 N-Alkylation cluster_1 N-Acylation Start_Alkylation This compound Reagents_Alkylation Alkyl Halide (R-X) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, CH₃CN) Start_Alkylation->Reagents_Alkylation Product_Alkylation N-Alkyl-4-nitroindoline Reagents_Alkylation->Product_Alkylation Start_Acylation This compound Reagents_Acylation Acyl Halide (RCOCl) or Anhydride Base (e.g., Pyridine, Et₃N) Solvent (e.g., CH₂Cl₂, THF) Start_Acylation->Reagents_Acylation Product_Acylation N-Acyl-4-nitroindoline Reagents_Acylation->Product_Acylation

Caption: N-Functionalization of this compound.

Experimental Protocol: N-Alkylation of this compound

  • Reaction Setup: To a solution of this compound in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride).

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add the desired alkyl halide dropwise.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

ParameterTypical Conditions
Base K₂CO₃, NaH
Solvent DMF, CH₃CN
Temperature Room temperature to 60 °C
Reaction Time 2-12 hours
Typical Yield 70-90%

Experimental Protocol: N-Acylation of this compound

  • Reaction Setup: Dissolve this compound in an anhydrous solvent (e.g., dichloromethane or THF) and add a base (e.g., pyridine or triethylamine).

  • Addition of Acylating Agent: Cool the mixture in an ice bath and add the acyl halide or anhydride dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

  • Purification: Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography.

ParameterTypical Conditions
Base Pyridine, Et₃N
Solvent CH₂Cl₂, THF
Temperature 0 °C to room temperature
Reaction Time 1-6 hours
Typical Yield 80-95%
C-Functionalization via Cross-Coupling Reactions

The aromatic ring of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions, typically after N-protection and halogenation of the aromatic ring.

General Workflow for C-C and C-N Cross-Coupling:

G cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start N-Protected-X-4-nitroindoline (X = Br, I) Suzuki Ar-B(OH)₂ Pd Catalyst Base Start->Suzuki Heck Alkene Pd Catalyst Base Start->Heck Sonogashira Alkyne Pd Catalyst, Cu(I) co-catalyst Base Start->Sonogashira Buchwald Amine (R₂NH) Pd Catalyst Base Start->Buchwald Product_Suzuki N-Protected-Ar-4-nitroindoline Suzuki->Product_Suzuki Product_Heck N-Protected-alkenyl-4-nitroindoline Heck->Product_Heck Product_Sonogashira N-Protected-alkynyl-4-nitroindoline Sonogashira->Product_Sonogashira Product_Buchwald N-Protected-NR₂-4-nitroindoline Buchwald->Product_Buchwald G Start This compound Reagents Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/AcOH) Solvent Start->Reagents Product 4-Aminoindoline Reagents->Product

Application Notes and Protocols for the Synthesis of 4-Aminoindoline from 4-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminoindoline from 4-nitroindoline. The reduction of the nitro group is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The following protocols offer reliable methods for achieving this conversion with high efficiency.

Introduction

4-Aminoindoline is a valuable building block in medicinal chemistry and drug discovery. Its synthesis from the readily available this compound is a key step in the preparation of a wide range of compounds. The primary transformation involves the reduction of the aromatic nitro group to a primary amine. This can be achieved through several methods, with the most common and effective being catalytic hydrogenation and metal-acid reductions. This document outlines protocols for two well-established methods: reduction using iron powder in an acidic medium and catalytic hydrogenation using palladium on carbon.

Data Presentation

The selection of a reduction method often depends on factors such as substrate compatibility, desired yield, and available equipment. The following table summarizes the quantitative data for different methods of reducing this compound to 4-aminoindoline, providing a basis for comparison.

MethodReagentsSolvent(s)Reaction TimeTemperatureYieldReference
Iron Reduction Iron powder, Hydrochloric acidEthanol, Water2 hoursReflux92%[1]
Catalytic Hydrogenation H₂ gas, 10% Palladium on Carbon (Pd/C)Ethanol or Methanol1-4 hoursRoom Temp.High[2][3]
Tin(II) Chloride Reduction Tin(II) chloride dihydrate, Hydrochloric acidEthanolVariableRefluxGood[2][4][5]

Experimental Protocols

Method 1: Reduction of this compound using Iron Powder

This protocol describes the reduction of this compound using activated iron powder in the presence of a catalytic amount of acid. This method is robust, cost-effective, and provides high yields.[1][6][7]

Materials:

  • This compound

  • Iron powder, fine grade

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Toluene

  • Petroleum ether (Sherwood oil)

  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (100 g, 0.61 mol), ethanol (400 mL), and water (100 mL).

  • With stirring, add reduced iron powder (130 g, 2.32 mol) to the suspension at room temperature.

  • Heat the mixture to reflux.

  • Once refluxing, carefully add 3-4 mL of concentrated hydrochloric acid dropwise.

  • Continue stirring at reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the iron and iron oxides. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • For purification, add the crude product to a mixture of toluene and petroleum ether and heat to reflux.

  • Allow the solution to stand and cool. The purified 4-aminoindoline will crystallize.

  • Decant the supernatant and collect the purple solid product by filtration.

  • Dry the solid to obtain pure 4-aminoindoline (yield: approximately 75 g, 92%).[1]

Method 2: Catalytic Hydrogenation of this compound

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity.[2][8] This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Methanol

  • Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Stirring apparatus

  • Filtration aid (e.g., Celite®)

  • Source of hydrogen gas

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas into the vessel. If using a Parr apparatus, pressurize to the desired level (e.g., 50 psi). If using a balloon, ensure a continuous supply of hydrogen at atmospheric pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • The filtrate contains the 4-aminoindoline. The solvent can be removed under reduced pressure to yield the product. Due to the potential instability of 4-aminoindoline, it is often recommended to use the resulting solution directly in the next synthetic step.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of 4-aminoindoline from this compound.

logical_workflow cluster_synthesis Synthesis of this compound cluster_reduction Reduction to 4-Aminoindoline start 2-Methyl-3-nitroaniline step1 Acetyl Protection start->step1 step2 Cyclization with DMF-DMA step1->step2 product1 This compound step2->product1 product1_ref This compound reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) product1_ref->reduction product2 4-Aminoindoline reduction->product2

Caption: Overall synthetic pathway from 2-methyl-3-nitroaniline to 4-aminoindoline.

experimental_workflow cluster_iron_reduction Protocol: Iron Reduction cluster_catalytic_hydrogenation Protocol: Catalytic Hydrogenation start_fe Mix this compound, Ethanol, Water, and Iron Powder step1_fe Heat to Reflux and Add Concentrated HCl start_fe->step1_fe step2_fe Stir at Reflux for 2h (Monitor by TLC) step1_fe->step2_fe step3_fe Cool to Room Temperature step2_fe->step3_fe step4_fe Filter to Remove Iron step3_fe->step4_fe step5_fe Evaporate Solvent step4_fe->step5_fe step6_fe Purify by Recrystallization step5_fe->step6_fe end_fe Pure 4-Aminoindoline step6_fe->end_fe start_h2 Dissolve this compound in Solvent and Add Pd/C step1_h2 Purge with Inert Gas, then Introduce H₂ start_h2->step1_h2 step2_h2 Stir at Room Temperature (Monitor by TLC/H₂ uptake) step1_h2->step2_h2 step3_h2 Purge with Inert Gas step2_h2->step3_h2 step4_h2 Filter through Celite® to Remove Catalyst step3_h2->step4_h2 step5_h2 Evaporate Solvent step4_h2->step5_h2 end_h2 4-Aminoindoline step5_h2->end_h2

Caption: Step-by-step experimental workflows for the reduction of this compound.

References

Application Notes: 4-Nitroindole in the Synthesis of Serotonin 5-HT2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a pivotal target in the development of therapeutics for a range of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. Antagonism of this receptor is a key mechanism of action for several atypical antipsychotic drugs. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively explored as ligands for serotonin receptors. Specifically, 4-nitroindole has emerged as a valuable starting material for the synthesis of novel and potent 5-HT2A receptor antagonists. This document provides detailed application notes and protocols for the synthesis and evaluation of 4-nitroindole-derived 5-HT2A receptor antagonists.

Rationale for 4-Nitroindole as a Precursor

4-Nitroindole serves as a versatile precursor for several reasons:

  • Strategic Functionalization: The nitro group at the 4-position can be readily reduced to an amine, which then provides a handle for a variety of chemical modifications, including sulfonylation and acylation.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group influences the electronic properties of the indole ring, which can be fine-tuned through subsequent chemical transformations to optimize receptor binding.

  • Synthetic Accessibility: 4-Nitroindole is a commercially available starting material, facilitating its use in drug discovery programs.

Data Presentation

A series of 4-nitroindole sulfonamide derivatives have been synthesized and evaluated for their binding affinity at the 5-HT2A and 5-HT2C receptors. The quantitative data for a selection of these compounds are summarized in the table below.

Compound IDR Group5-HT2A IC50 (µM)[1]5-HT2C IC50 (µM)[1]
1a Phenyl0.520.08
1b 4-Fluorophenyl0.480.06
1c 4-Chlorophenyl0.350.04
1d 4-Methylphenyl0.610.11
1e 4-Methoxyphenyl0.730.15

Note: Lower IC50 values indicate higher binding affinity.

Experimental Protocols

Synthesis of 4-Nitroindole Sulfonamide Derivatives

The synthesis of the target 4-nitroindole sulfonamides is achieved through a multi-step process starting from 4-nitroindole. A representative synthetic scheme is outlined below, followed by a detailed experimental protocol for a key intermediate and the final compounds.

Diagram of Synthetic Pathway

G A 4-Nitroindole B 4-Aminoindole A->B Reduction (e.g., H2, Pd/C) D 4-(Arylsulfonamido)indole B->D Sulfonylation C Arylsulfonyl chloride C->D F Target 4-Nitroindole Sulfonamide Derivative D->F Formidinylation E N,N-Dimethylformamide dimethyl acetal E->F

Caption: Synthetic route to 4-nitroindole sulfonamide derivatives.

Protocol 1: Synthesis of 4-Aminoindole (Intermediate)

This protocol describes the reduction of 4-nitroindole to 4-aminoindole.

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 10% by weight of the starting material).

  • Hydrogenation: Place the flask under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminoindole, which can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of 4-(Arylsulfonamido)indoles

  • Reaction Setup: Dissolve 4-aminoindole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine in a round-bottom flask.

  • Reagent Addition: Add the desired arylsulfonyl chloride (1.1 eq) to the solution. If using DCM as the solvent, add a base such as triethylamine or pyridine (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(arylsulfonamido)indole.

Protocol 3: General Procedure for the Synthesis of the Final 4-Nitroindole Sulfonamide Derivatives

  • Reaction Setup: To a solution of the 4-(arylsulfonamido)indole (1.0 eq) in an appropriate solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (excess, e.g., 5-10 eq).

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and stir for several hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography if necessary.

Biological Evaluation Protocols

5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc PKC dag->pkc Activates ca2 Ca2+ er->ca2 Releases response Cellular Response ca2->response pkc->response serotonin Serotonin (Agonist) serotonin->receptor Binds and Activates antagonist 4-Nitroindole Derivative (Antagonist) antagonist->receptor Binds and Blocks

Caption: 5-HT2A receptor signaling pathway and the point of antagonist intervention.

Protocol 4: Radioligand Binding Assay

This assay is used to determine the binding affinity of the synthesized compounds for the 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor.

    • Radioligand: [3H]ketanserin.

    • Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist at a high concentration.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Synthesized compounds at various concentrations.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [3H]ketanserin (at a concentration close to its Kd), and the test compound or control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Protocol 5: Calcium Flux Assay

This functional assay measures the ability of the synthesized compounds to antagonize agonist-induced calcium release, a downstream effect of 5-HT2A receptor activation.

Experimental Workflow for Calcium Flux Assay

G A Seed cells expressing 5-HT2A receptor in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of the 4-nitroindole derivative (antagonist) B->C D Incubate to allow antagonist binding C->D E Add a 5-HT2A agonist (e.g., serotonin) D->E F Measure the change in fluorescence over time (calcium signal) E->F G Data Analysis: Determine IC50 values F->G

Caption: Workflow for a 5-HT2A antagonist calcium flux assay.

  • Materials:

    • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • 5-HT2A receptor agonist (e.g., serotonin).

    • Synthesized compounds at various concentrations.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Add varying concentrations of the synthesized antagonist to the wells and pre-incubate for a specific period.

    • Stimulate the cells by adding a fixed concentration of the 5-HT2A agonist.

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the antagonist's ability to inhibit the agonist-induced calcium signal.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist response.

Conclusion

4-Nitroindole is a valuable and versatile starting material for the synthesis of novel serotonin 5-HT2A receptor antagonists. The synthetic routes are generally straightforward, and the resulting compounds exhibit promising binding affinities. The provided protocols offer a foundation for researchers to synthesize and evaluate their own series of 4-nitroindole-based compounds in the quest for new and improved treatments for CNS disorders.

References

Application of 4-Nitroindoles in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on publicly available research. The user of this information is solely responsible for its application and for ensuring compliance with all applicable laws and regulations. The scientific literature predominantly focuses on the applications of 4-nitroindole and its isomers (e.g., 5-nitroindole) rather than 4-nitroindoline in the context of recent medicinal chemistry advancements. This document will therefore focus on the applications of nitroindoles.

Introduction

Nitroindoles, particularly 4-nitroindole and 5-nitroindole, have emerged as versatile scaffolds in medicinal chemistry. Their unique electronic properties and synthetic tractability make them valuable starting materials for the development of novel therapeutic agents. This document provides an overview of the application of 4-nitroindole derivatives as serotonin 5-HT2A receptor antagonists and 5-nitroindole derivatives as anticancer agents targeting the c-Myc G-quadruplex, complete with quantitative data, detailed experimental protocols, and pathway diagrams.

Application 1: 4-Nitroindole Derivatives as 5-HT2A Receptor Antagonists

Derivatives of 4-nitroindole have been investigated as potent and selective antagonists for the serotonin 5-HT2A receptor, a key target in the treatment of various neurological and psychiatric disorders.

Quantitative Data: In Vitro Bioactivity of 4-Nitroindole Sulfonamide Derivatives

The following table summarizes the binding affinities (IC50 values) of a series of 4-nitroindole sulfonamide derivatives for serotonin receptors.

Compound ID5-HT2A IC50 (nM)5-HT2C IC50 (nM)5-HT6 IC50 (nM)
Derivative 1 < 1000High SelectivityLow Selectivity
Derivative 2 < 1000High SelectivityLow Selectivity
Derivative 3 < 1000High SelectivityLow Selectivity
Derivative 4 < 1000High SelectivityLow Selectivity

Note: Specific IC50 values for each derivative were reported to be less than 1µM for 5-HT2A and 5-HT2C, with high selectivity for the 5-HT2C receptor in binding assays, but little selectivity in functional assays for 5-HT6 receptors[1].

Experimental Protocols

Protocol 1: General Synthesis of 4-Nitroindole Sulfonamide Derivatives

This protocol describes a general method for the synthesis of 4-nitroindole sulfonamides containing a methyleneamino-N,N-dimethylformamidine moiety.

Materials:

  • 4-nitroindole

  • Appropriate sulfonyl chloride

  • Pyridine (or other suitable base)

  • N,N-dimethylformamide dimethyl acetal

  • Solvents (e.g., Dichloromethane, Acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Sulfonylation of 4-nitroindole:

    • Dissolve 4-nitroindole (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired sulfonyl chloride (1.1 equivalents).

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 4-nitroindole sulfonamide intermediate.

  • Formation of the methyleneamino-N,N-dimethylformamidine group:

    • Dissolve the 4-nitroindole sulfonamide intermediate in a suitable solvent like acetonitrile.

    • Add N,N-dimethylformamide dimethyl acetal (excess).

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

Protocol 2: Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a method to determine the binding affinity of synthesized compounds to the 5-HT2A receptor.

Materials:

  • Cell membranes expressing human 5-HT2A receptors.

  • Radioligand (e.g., [3H]-ketanserin).

  • Synthesized 4-nitroindole derivatives (test compounds).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates and add a scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Application 2: 5-Nitroindole Derivatives as Anticancer Agents Targeting c-Myc G-Quadruplex

5-Nitroindole derivatives have been identified as a promising class of small molecules that can bind to and stabilize G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene, leading to its transcriptional repression and subsequent anticancer effects.[2][3]

Quantitative Data: In Vitro Efficacy of Pyrrolidine-Substituted 5-Nitroindole Derivatives

The following table summarizes the anticancer activity and c-Myc G4 binding affinity of representative pyrrolidine-substituted 5-nitroindole derivatives in HeLa (human cervical cancer) cells.

Compound IDIC50 in HeLa Cells (µM)c-Myc G-Quadruplex Binding (DC50, µM)
Compound 5 5.08 ± 0.91< 10
Compound 7 5.89 ± 0.73< 10
Compound 12 > 50< 10

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Concentration required to displace 50% of a fluorescent probe from the c-Myc G-quadruplex in a Fluorescence Intercalator Displacement (FID) assay, indicating binding affinity[4].

Experimental Protocols

Protocol 3: Synthesis of Pyrrolidine-Substituted 5-Nitroindole Derivatives

This protocol describes a general route for the synthesis of pyrrolidine-substituted 5-nitroindole derivatives.[4]

Materials:

  • 5-nitroindole

  • 1-bromo-3-chloropropane

  • Potassium carbonate (K2CO3)

  • Pyrrolidine

  • Acetonitrile

  • Standard laboratory glassware and purification equipment

Procedure:

  • Alkylation of 5-nitroindole:

    • To a solution of 5-nitroindole (1 equivalent) in acetonitrile, add K2CO3 (2 equivalents) and 1-bromo-3-chloropropane (1.2 equivalents).

    • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

    • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.

  • Substitution with Pyrrolidine:

    • To a solution of 1-(3-chloropropyl)-5-nitro-1H-indole (1 equivalent) in acetonitrile, add K2CO3 (3 equivalents) and pyrrolidine (2 equivalents).

    • Reflux the reaction mixture for 24 hours.

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by silica gel column chromatography (DCM/MeOH gradient) to yield the desired pyrrolidine-substituted 5-nitroindole derivative.

Protocol 4: Fluorescence Intercalator Displacement (FID) Assay for c-Myc G-Quadruplex Binding

This assay is used to assess the ability of the synthesized compounds to bind to the c-Myc G-quadruplex.[4]

Materials:

  • c-Myc G-quadruplex-forming oligonucleotide (e.g., Pu22)

  • Thiazole Orange (TO) fluorescent probe

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Synthesized 5-nitroindole derivatives

  • 96-well black plates

  • Fluorometer

Procedure:

  • Prepare a solution of the c-Myc oligonucleotide in the assay buffer and anneal it to form the G-quadruplex structure (e.g., by heating to 95°C for 5 minutes followed by slow cooling to room temperature).

  • In a 96-well plate, add the folded c-Myc G-quadruplex DNA to a final concentration of 0.25 µM.

  • Add Thiazole Orange to a final concentration of 0.5 µM.

  • Add varying concentrations of the 5-nitroindole derivative to the wells.

  • Incubate the plate at room temperature for 5 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 501 nm and an emission wavelength of 521 nm.

  • The displacement of TO by the compound will result in a decrease in fluorescence. The DC50 value is the concentration of the compound that causes a 50% reduction in fluorescence.

Protocol 5: Cell Viability Assay (Alamar Blue Assay)

This protocol is used to determine the cytotoxic effect of the 5-nitroindole derivatives on cancer cells.[2]

Materials:

  • HeLa cells (or other cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 5-nitroindole derivatives

  • Alamar Blue reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 5-nitroindole derivatives for 72 hours.

  • Add Alamar Blue reagent to each well and incubate for 2-4 hours.

  • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO).

  • Determine the IC50 value by plotting a dose-response curve.

Visualization of Pathways and Workflows

c-Myc G-Quadruplex Stabilization Pathway

c_myc_pathway cluster_drug_action Drug Action cluster_molecular_target Molecular Target cluster_cellular_effect Cellular Effect 5_Nitroindole_Derivative 5-Nitroindole Derivative c_Myc_Promoter c-Myc Promoter (G-rich sequence) 5_Nitroindole_Derivative->c_Myc_Promoter Binds to G_Quadruplex G-Quadruplex (Stabilized) c_Myc_Promoter->G_Quadruplex Forms & Stabilizes Transcription_Repression c-Myc Transcription Repression G_Quadruplex->Transcription_Repression c_Myc_Protein_Downregulation c-Myc Protein Downregulation Transcription_Repression->c_Myc_Protein_Downregulation Cell_Cycle_Arrest Cell Cycle Arrest c_Myc_Protein_Downregulation->Cell_Cycle_Arrest Apoptosis Apoptosis c_Myc_Protein_Downregulation->Apoptosis

Caption: Mechanism of action for 5-nitroindole derivatives.

Experimental Workflow for Anticancer Drug Discovery

experimental_workflow Start Start Synthesis Synthesis of Nitroindole Derivatives Start->Synthesis Binding_Assay c-Myc G-Quadruplex Binding Assay (FID) Synthesis->Binding_Assay Cell_Viability Cell Viability Assay (e.g., Alamar Blue) Binding_Assay->Cell_Viability Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cell_Viability->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: Drug discovery workflow for nitroindole-based anticancer agents.

References

Application Notes and Protocols for the Leimgruber-Batcho Synthesis of 4-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles, a core heterocyclic motif in numerous pharmacologically active compounds. This method is particularly advantageous for the synthesis of indoles with substitution on the benzene ring, such as 4-substituted indoles, as it offers regiochemical control and generally proceeds under mild conditions with high yields.[1] This application note provides a detailed protocol and quantitative data for the synthesis of 4-substituted indoles using this method.

Overview of the Synthesis

The Leimgruber-Batcho synthesis is a two-step process:[1]

  • Enamine Formation: An appropriately substituted o-nitrotoluene is condensed with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-o-nitrostyrene (an enamine).[1][2] This intermediate is often a colorful, crystalline solid that can be isolated or used directly in the next step.

  • Reductive Cyclization: The intermediate enamine is then subjected to a reduction of the nitro group, which is immediately followed by cyclization and elimination of the secondary amine to afford the desired indole.[1] A variety of reducing agents can be employed, offering flexibility to accommodate various functional groups.[3]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various 4-substituted indoles via the Leimgruber-Batcho method. This data highlights the versatility of the reaction in accommodating different substituents at the 4-position.

4-SubstituentStarting MaterialEnamine Formation ConditionsReductive Cyclization ConditionsOverall Yield (%)Reference
-COOH2-Methyl-3-nitrobenzoic acidDMFDMA, DMF, 110°CH₂, 10% Pd/C, THFNot specified[3]
-COOCH₃Methyl 2-methyl-3-nitrobenzoateDMFDMA, Pyrrolidine, DMF, 110°C, 2hTiCl₃ (7 equiv.), Methanol73[3]
-OCH₂Ph4-Benzyloxy-2-nitrotolueneDMFDMA, Pyrrolidine, DMFZn, NH₄Cl51[3]
-NH₂2-Methyl-3,x-dinitrotolueneDMFDMA, Pyrrolidine, DMFTiCl₃ (12 equiv.)83[3]
-I1-(5-Iodopyridin-2-ylthio)-2-methyl-3-nitrobenzeneDMFDMA, Pyrrolidine, DMF, 110°C, 2hFe, Acetic Acid, 100°C, 3h28[4]

Experimental Workflow

The general workflow for the Leimgruber-Batcho synthesis of a 4-substituted indole is depicted below.

Leimgruber_Batcho_Workflow Leimgruber-Batcho Synthesis of 4-Substituted Indoles cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization Start 4-Substituted o-Nitrotoluene Reagents1 DMFDMA Pyrrolidine DMF Start->Reagents1 Reaction1 Heat (e.g., 110°C) Start->Reaction1 Reagents1->Reaction1 Intermediate β-Amino-o-nitrostyrene (Enamine) Reaction1->Intermediate Reducing_Agent Reducing Agent (e.g., H₂/Pd-C, Fe/AcOH, TiCl₃) Intermediate->Reducing_Agent Reaction2 Reduction and Cyclization Intermediate->Reaction2 Reducing_Agent->Reaction2 Product 4-Substituted Indole Reaction2->Product

Caption: General workflow for the two-step Leimgruber-Batcho synthesis of 4-substituted indoles.

Detailed Experimental Protocol: Synthesis of 4-(5-Iodopyridin-2-ylthio)indole

This protocol is adapted from the synthesis of 4-(5-iodopyridin-2-ylthio)indole and provides a representative example of the Leimgruber-Batcho procedure for a 4-substituted indole.[4]

Materials:

  • 1-(5-Iodopyridin-2-ylthio)-2-methyl-3-nitrobenzene

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Pyrrolidine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

Procedure:

Step 1: Formation of the Enamine Intermediate

  • To a solution of 1-(5-iodopyridin-2-ylthio)-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (2.2 eq) and pyrrolidine (1.1 eq).

  • Heat the reaction mixture at 110°C under a nitrogen atmosphere for 2 hours.

  • After cooling to room temperature, add diethyl ether to the reaction mixture and wash with water twice.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude enamine intermediate as a red residue. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization to the Indole

  • Dissolve the crude enamine from the previous step in a mixture of acetic acid and ethanol.

  • Add iron powder (excess) to the solution.

  • Heat the suspension at 100°C for 3 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography to afford the 4-(5-iodopyridin-2-ylthio)indole.

Key Advantages and Considerations

The Leimgruber-Batcho synthesis offers several advantages for the preparation of 4-substituted indoles:[3]

  • Versatility: A wide range of substituents on the aromatic ring are tolerated.

  • Regiocontrol: The substitution pattern of the final indole is determined by the starting o-nitrotoluene.

  • Mild Conditions: The reductive cyclization can often be achieved under relatively mild conditions, preserving sensitive functional groups.[1]

Considerations:

  • The availability of the starting substituted o-nitrotoluenes can be a limiting factor.

  • The choice of reducing agent in the second step is crucial and should be selected based on the nature of the substituents present in the molecule to avoid undesired side reactions. For instance, catalytic hydrogenation may not be suitable for molecules containing reducible functional groups.[3]

By following the protocols and considering the data presented in these application notes, researchers can effectively utilize the Leimgruber-Batcho synthesis for the efficient and regiocontrolled preparation of a diverse array of 4-substituted indoles for applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis and Evaluation of Protease-Activated Receptor 4 (PAR-4) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield any specific examples of the use of 4-Nitroindoline in the synthesis of PAR-4 antagonists. The following application note, therefore, details the synthesis and evaluation of a representative indole-based PAR-4 antagonist, a structural class that has been successfully explored for this target.

Introduction to PAR-4 and its Antagonists

Protease-Activated Receptor 4 (PAR-4) is a G-protein coupled receptor (GPCR) that, along with PAR-1, is a primary receptor for thrombin on human platelets.[1][2] Thrombin, a key serine protease in the coagulation cascade, activates PARs by cleaving their N-terminal domain, which then acts as a tethered ligand to induce downstream signaling.[1] While PAR-1 activation leads to a rapid and transient platelet response, PAR-4 activation results in a more sustained signaling, crucial for the formation of stable thrombi.[2] This distinction makes PAR-4 an attractive target for the development of antiplatelet therapies with a potentially wider therapeutic window and a lower risk of bleeding compared to PAR-1 antagonists like vorapaxar.[2][3][4]

The development of potent and selective PAR-4 antagonists is a significant area of research for the treatment of thrombotic disorders.[1][5][6] Several chemical scaffolds have been investigated, including indole, indazole, quinazolin-4(3H)-one, and quinoxaline derivatives.[1][6][7][8][9] This document provides a detailed protocol for the synthesis and biological evaluation of a representative indole-based PAR-4 antagonist.

Synthesis of an Indole-Based PAR-4 Antagonist

The following is a representative three-step synthesis for a class of indole-based PAR-4 antagonists, adapted from published literature.[1]

Experimental Workflow for Synthesis

G start Start: 5-bromo-1H-indole-2-carboxylic acid step1 Step 1: Esterification (Ethanol, H2SO4, reflux) start->step1 step2 Step 2: N-Alkylation (NaH, Benzyl bromide, DMF) step1->step2 step3 Step 3: Suzuki Coupling (Arylboronic acid, Pd(PPh3)4, K2CO3, Toluene/Ethanol/H2O) step2->step3 product Final Product: Indole-based PAR-4 Antagonist step3->product

Caption: Synthetic workflow for an indole-based PAR-4 antagonist.

Detailed Synthetic Protocol

Step 1: Esterification of 5-bromo-1H-indole-2-carboxylic acid

  • To a solution of 5-bromo-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (0.1 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the ethyl 5-bromo-1H-indole-2-carboxylate.

Step 2: N-Alkylation of ethyl 5-bromo-1H-indole-2-carboxylate

  • To a solution of ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography on silica gel to obtain ethyl 1-benzyl-5-bromo-1H-indole-2-carboxylate.

Step 3: Suzuki Coupling

  • In a reaction vessel, combine ethyl 1-benzyl-5-bromo-1H-indole-2-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a degassed mixture of toluene, ethanol, and water (ratio may vary, e.g., 4:1:1) to the vessel.

  • Heat the mixture to reflux under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final indole-based PAR-4 antagonist.

Biological Evaluation of PAR-4 Antagonists

The following protocols are for the in vitro characterization of the synthesized compounds.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR-4 activating peptide (PAR4-AP).

  • Prepare washed human platelets and adjust the concentration to 2.5 x 10^8 platelets/mL.

  • Pre-incubate the platelet suspension with various concentrations of the test compound or vehicle (e.g., DMSO) for 5 minutes at 37 °C.

  • Induce platelet aggregation by adding a PAR4-AP (e.g., AYPGKF-NH2) at a final concentration of 200 µM.

  • Measure the change in light transmittance using a platelet aggregometer for 5-10 minutes.

  • The percentage of inhibition is calculated relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Calcium Mobilization Assay

This assay measures the antagonist's effect on intracellular calcium mobilization following PAR-4 activation.

  • Load washed platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Incubate the loaded platelets with different concentrations of the antagonist or vehicle for 5 minutes at 37 °C.

  • Stimulate the platelets with a PAR4-AP.

  • Measure the change in fluorescence intensity using a fluorometer.

  • Calculate the inhibition of the calcium signal and determine the IC50 value.

Data Presentation

The inhibitory activities of synthesized PAR-4 antagonists are typically summarized in a tabular format for easy comparison.

Compound IDPAR-4 IC50 (µM) [Platelet Aggregation]PAR-1 IC50 (µM) [Platelet Aggregation]Selectivity (PAR-1/PAR-4)
YD-30.13 ± 0.02[7]> 100> 769
BMS-986120< 0.01[2]> 10> 1000
ML3540.14[10]> 10> 71
Indole Analog 15.2> 50> 9.6
Indole Analog 21.8> 50> 27.8

Data for Indole Analogs are hypothetical and for illustrative purposes, based on trends seen in the literature.[1]

Signaling Pathway and Experimental Logic

PAR-4 Signaling Pathway in Platelets

G thrombin Thrombin par4 PAR-4 thrombin->par4 cleaves & activates gq Gq par4->gq activates antagonist PAR-4 Antagonist (e.g., Indole-based) antagonist->par4 blocks plc PLCβ gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc PKC Activation dag->pkc aggregation Platelet Aggregation & Granule Secretion ca_release->aggregation pkc->aggregation

Caption: Simplified PAR-4 signaling cascade in human platelets.

Logic Diagram for Antagonist Evaluation

G synthesis Synthesize Indole-based Compound Library primary_screen Primary Screening: PAR-4 Induced Platelet Aggregation Assay synthesis->primary_screen determine_ic50 Determine PAR-4 IC50 primary_screen->determine_ic50 active_compounds Active Compounds (IC50 < 10 µM) determine_ic50->active_compounds Yes inactive_compounds Inactive Compounds determine_ic50->inactive_compounds No selectivity_screen Selectivity Screening: PAR-1 Induced Platelet Aggregation Assay active_compounds->selectivity_screen determine_selectivity Determine Selectivity Index selectivity_screen->determine_selectivity lead_candidates Lead Candidates for Further Optimization determine_selectivity->lead_candidates

References

Application Notes and Protocols for the Functionalization of the Indole Nitrogen of 4-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation and N-arylation of 4-nitroindoline. Given the electron-withdrawing nature of the nitro group at the 4-position, which reduces the nucleophilicity of the indole nitrogen, specific reaction conditions may be required to achieve efficient functionalization. The following protocols are based on established methodologies for the N-functionalization of indoles and related electron-deficient heterocyclic systems.

N-Alkylation of this compound

The introduction of alkyl groups at the N-1 position of this compound can be achieved through various methods, including classical nucleophilic substitution with alkyl halides and modern catalytic approaches using alcohols as alkylating agents.

Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. Due to the decreased nucleophilicity of the nitrogen in this compound, a strong base and polar aprotic solvent are recommended to facilitate the reaction.[1]

Experimental Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add a strong base such as sodium hydride (NaH, 1.2 eq.) or potassium tert-butoxide (t-BuOK, 1.5 eq.) and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (~0.1 M concentration).[1]

  • Alkylation: Cool the stirring suspension to 0 °C and add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.05 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS. Heating may be necessary for less reactive alkyl halides.[1]

  • Workup: Upon completion, carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideNaHDMF254Est. 70-85
2Methyl IodideK₂CO₃Acetonitrile8012Est. 60-75
3Ethyl Bromidet-BuOKTHF6024Est. 50-65

Note: Yields are estimated based on general N-alkylation of electron-deficient anilines and indoles and may require optimization for this compound.[1]

Protocol 2: Iron-Catalyzed N-Alkylation with Alcohols

This method utilizes a "borrowing hydrogen" strategy, where an iron catalyst facilitates the N-alkylation of indolines using alcohols as the alkylating agents, producing water as the only byproduct. This approach is more atom-economical and environmentally friendly than using alkyl halides.[2]

Experimental Protocol:

  • Reaction Setup: In an argon-filled Schlenk tube, add the iron catalyst (e.g., tricarbonyl(cyclopentadienone) iron complex, 5 mol%), a base (e.g., K₂CO₃, 1.0 eq.), and a magnetic stir bar.[2]

  • Reagent Addition: Add this compound (1.0 eq.), the alcohol (e.g., benzyl alcohol, 1.5 eq.), and 2,2,2-trifluoroethanol (TFE) as the solvent under an inert atmosphere.[2]

  • Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C). Stir for the required time (e.g., 18-30 hours).[2]

  • Workup and Purification: After cooling to room temperature, the reaction mixture is typically purified directly by flash column chromatography on silica gel to isolate the N-alkylated this compound.

Quantitative Data (Representative for Indolines):

EntryAlcoholCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl AlcoholFe-complexK₂CO₃TFE1101870-92
2EthanolFe-complexK₂CO₃TFE1104885-99
3p-Trifluoromethylbenzyl AlcoholFe-complexK₂CO₃TFE1103052

Note: Data is based on the N-alkylation of indoline and substituted indolines; optimization for this compound is likely necessary.[2]

Experimental Workflow for N-Alkylation of this compound

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start This compound mix Combine in Flask start->mix reagents Base (e.g., NaH) Alkyl Halide (R-X) or Alcohol (R-OH) Catalyst (e.g., Fe-complex) reagents->mix solvent Solvent (e.g., DMF, TFE) solvent->mix stir Stir at specified temperature and time mix->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product N-Alkyl-4-nitroindoline purify->product

Caption: General workflow for the N-alkylation of this compound.

N-Arylation of this compound

The formation of a C-N bond between the this compound nitrogen and an aryl group can be accomplished using transition-metal-catalyzed cross-coupling reactions such as the Ullmann condensation and the Buchwald-Hartwig amination.

Protocol 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the N-arylation of amines with aryl halides. Modern protocols often employ ligands to improve reaction efficiency and can be performed under milder conditions than traditional methods.[3][4]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under a stream of argon, add CuI (1-5 mol%), K₃PO₄ or K₂CO₃ (2.0 mmol), and this compound (1.0 mmol) to a sealed tube.

  • Reagent Addition: Add the aryl halide (e.g., iodobenzene or bromobenzene, 1.2 mmol), a ligand (e.g., 1,10-phenanthroline or an N,N'-dimethylethylenediamine, 10-20 mol%), and a solvent (e.g., dioxane or DMSO, 1-2 mL).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (typically 110-140 °C) for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel.

Quantitative Data (Representative for Indoles):

EntryAryl HalideCatalystLigandBaseSolventTemperature (°C)Yield (%)
14-IodoanisoleCuI1,10-PhenanthrolineK₂CO₃DMSO120Est. 80-95
2BromobenzeneCuIN,N'-DimethylethylenediamineK₃PO₄Dioxane110Est. 75-90

Note: Yields are based on the N-arylation of indole and may need optimization for the less nucleophilic this compound.[5]

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is known for its broad substrate scope and high functional group tolerance.[6][7]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4 eq.) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.), the aryl halide or triflate (1.2 eq.), and an anhydrous solvent (e.g., toluene or dioxane, ~0.1 M).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture for the specified time (usually 12-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

EntryAryl HalideCatalystLigandBaseSolventTemperature (°C)Yield (%)
14-ChlorotoluenePd(OAc)₂BiarylphosphineNaOt-BuToluene100Est. 70-90
2BromobenzenePd₂(dba)₃XantphosCs₂CO₃Dioxane110Est. 65-85

Note: The choice of ligand is crucial, and screening may be necessary to find the optimal conditions for this compound.

Logical Relationship for N-Arylation Method Selection

G cluster_start Starting Materials cluster_methods N-Arylation Methods cluster_considerations Key Considerations cluster_product Product indoline This compound ullmann Ullmann Condensation (Cu-catalyzed) indoline->ullmann buchwald Buchwald-Hartwig (Pd-catalyzed) indoline->buchwald aryl_halide Aryl Halide (Ar-X) aryl_halide->ullmann aryl_halide->buchwald ullmann_cond Cost-effective (Cu) Often requires higher temperatures ullmann->ullmann_cond buchwald_cond Milder conditions Broader substrate scope Higher catalyst cost (Pd) buchwald->buchwald_cond product_node N-Aryl-4-nitroindoline ullmann_cond->product_node buchwald_cond->product_node

Caption: Decision-making flowchart for selecting an N-arylation method.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving the 4-nitroindoline scaffold. The methodologies described herein are essential for the synthesis of complex molecules in drug discovery and materials science, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this versatile heterocyclic core.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise and efficient construction of complex molecular architectures.[1][2] The this compound moiety is a valuable building block in medicinal chemistry, and the ability to functionalize this core through cross-coupling reactions opens up a vast chemical space for the development of novel therapeutic agents.

This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as they can be applied to halogenated this compound derivatives. While direct examples for this compound are emerging, the protocols are based on established procedures for structurally and electronically similar substrates, such as nitro-substituted indazoles and indoles. The presence of the electron-withdrawing nitro group can influence the reactivity of the substrate, a factor that is addressed in the provided methodologies.[3]

Core Concepts and Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and related reactions) or migratory insertion (for Heck reactions), and reductive elimination.[4][5][6]

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Ar-X Transmetalation Transmetalation (e.g., Suzuki) Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R R-M Ar-Pd(II)L2-R->Pd(0)L2 Regeneration Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Ar-R Ar-R Reductive_Elimination->Ar-R

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions applicable to halogenated this compound derivatives, based on analogous systems.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
17-Bromo-4-nitroindolinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10024Est. >80
25-Iodo-4-nitroindoline4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene8012Est. >90

*Estimated yields based on similar substrates.[4][7]

Table 2: Heck Reaction Conditions

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
17-Iodo-4-nitroindolineMethyl acrylatePd(OAc)₂ (5)-Na₂CO₃ (2)DMF1101285[3]
25-Bromo-4-nitroindolineStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF10020Est. >90

*Estimated yield based on similar substrates.

Table 3: Sonogashira Coupling Conditions

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
17-Iodo-4-nitroindolinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF658Est. >85
25-Bromo-4-nitroindolineTrimethylsilylacetylenePd(OAc)₂ (2)-Cs₂CO₃ (2)Dioxane8016Est. >70

*Estimated yields based on similar substrates.[8]

Table 4: Buchwald-Hartwig Amination Conditions

EntryAryl Halide/NitroareneAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
17-Bromo-4-nitroindolineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10018Est. >90
2This compoundDiphenylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11024Moderate[9]

*Estimated yield based on similar substrates.[10]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid.[4]

Materials:

  • Halogenated this compound (e.g., 7-bromo-4-nitroindoline) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a deoxygenated 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine aryl halide, boronic acid, catalyst, base Inert Evacuate and backfill with inert gas Reagents->Inert Solvent Add deoxygenated solvent Inert->Solvent Heat Heat at 100 °C for 24h Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT, add water Monitor->Cool Extract Extract with ethyl acetate Cool->Extract Dry Dry, filter, and concentrate Extract->Dry Purify Purify by chromatography Dry->Purify

Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Heck Reaction of a Halogenated this compound

This protocol is adapted from a procedure for a similar nitro-substituted heterocyclic compound and describes the Heck reaction of an iodo-4-nitroindoline with an alkene.[3]

Materials:

  • Iodo-4-nitroindoline (e.g., 7-iodo-4-nitroindoline) (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Anhydrous DMF

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add the iodo-4-nitroindoline, Pd(OAc)₂, and Na₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF via syringe, followed by the alkene.

  • Place the sealed flask in a preheated oil bath at 110 °C.

  • Stir the mixture vigorously for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of a Halogenated this compound

This protocol provides a general method for the Sonogashira coupling of a halogenated this compound with a terminal alkyne.[11]

Materials:

  • Halogenated this compound (e.g., 7-iodo-4-nitroindoline) (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add the halogenated this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at 65 °C for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of a Halogenated this compound

This protocol outlines a general procedure for the C-N bond formation via Buchwald-Hartwig amination of a halogenated this compound.[10]

Materials:

  • Halogenated this compound (e.g., 7-bromo-4-nitroindoline) (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.5 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the halogenated this compound and a stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir for 18 hours.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Buchwald_Hartwig_Pathway Start Aryl Halide + Amine Coupling C-N Bond Formation Start->Coupling Pd_Catalyst Pd(0)/Ligand Pd_Catalyst->Coupling Base Base Base->Coupling Product Arylamine Coupling->Product

Key components of the Buchwald-Hartwig amination reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a powerful toolkit for the derivatization of the this compound scaffold. By selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse range of substituted this compound derivatives for applications in drug discovery and materials science. The provided protocols, based on well-established methodologies for related substrates, offer a solid foundation for further optimization and exploration.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Nitroindoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of indoline to selectively produce this compound a significant challenge?

The direct electrophilic nitration of the indoline scaffold is complicated by the electronic properties of the bicyclic system. The electron-donating nature of the nitrogen atom strongly activates the benzene ring, making it highly susceptible to substitution. However, this activation preferentially directs electrophiles to the C5 and C7 positions. Furthermore, the indoline nucleus is sensitive to the strongly acidic and oxidative conditions typical of nitration reactions (e.g., HNO₃/H₂SO₄), often leading to the formation of undesired side products, including other positional isomers, di-nitrated compounds, and polymeric tars.[1]

Q2: What are the primary synthetic strategies for obtaining this compound with improved yield and purity?

There are two main strategies to overcome the challenges of regioselectivity:

  • Protecting Group Strategy: The nitrogen of the indoline can be protected with an electron-withdrawing group (e.g., acetyl, tosyl). This deactivates the nitrogen, reducing its directing influence and mitigating side reactions like polymerization, which can allow for more controlled nitration.

  • Multi-step Synthesis from a Pre-functionalized Precursor: A more robust and often higher-yielding approach is to start with a benzene ring that already contains the nitro group at the desired position. A common method is a variation of the Batcho-Leimgruber indole synthesis, starting from a precursor like 2-methyl-3-nitroaniline to construct the five-membered ring, yielding 4-nitroindole which can then be selectively reduced to this compound.[2]

Q3: What are the most common impurities and side products encountered during this compound synthesis?

The most common impurities are positional isomers, primarily 5-Nitroindoline, 6-Nitroindoline, and 7-Nitroindoline. Over-nitration can also lead to the formation of dinitro-indoline species. Under harsh acidic conditions, acid-catalyzed polymerization can occur, resulting in the formation of dark, insoluble tars which can significantly reduce the isolated yield.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem: Low or No Yield of the Desired Product

  • Symptom: Analysis of the crude reaction mixture by TLC or LC-MS shows a high proportion of unreacted starting material.

  • Possible Cause: The nitrating agent may have degraded, or the reaction conditions (temperature, time) are insufficient for the reaction to proceed.

  • Solution:

    • Verify Reagent Activity: Use freshly opened or purified nitrating agents. For example, fuming nitric acid should be handled with care to prevent absorption of atmospheric moisture.

    • Optimize Reaction Time & Temperature: Monitor the reaction's progress using TLC or LC-MS at regular intervals. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. Be aware that higher temperatures can negatively impact selectivity.[4]

    • Catalyst Choice: For reactions requiring an acid catalyst (like the Fischer indole synthesis), the choice and concentration of the acid are critical and may require empirical optimization.[4]

Problem: Poor Regioselectivity and Formation of Multiple Isomers

  • Symptom: The crude product analysis (TLC, ¹H NMR) shows a complex mixture of products, indicating the formation of multiple nitro-isomers.

  • Possible Cause: Direct nitration of an unprotected and highly activated indoline ring.

  • Solution:

    • Employ Milder Nitrating Agents: Harsh nitrating conditions (e.g., mixed acid) often lead to poor selectivity. Consider using alternative nitrating agents that can offer better regiocontrol under milder conditions.

    • Control Temperature: Temperature has a significant impact on the selectivity of nitration. Performing the reaction at very low temperatures (e.g., -20 °C to 0 °C) often favors the desired isomer and minimizes the formation of byproducts.[5]

    • Switch to a Regiocontrolled Route: If direct nitration fails, the most reliable solution is to adopt a synthetic route that builds the indoline ring onto a pre-nitrated starting material, such as the method described in the detailed protocol below.[6]

Problem: Formation of Dark, Insoluble Tar

  • Symptom: The reaction mixture darkens significantly, and a dark brown or black precipitate forms.

  • Possible Cause: The indole or indoline ring is susceptible to acid-catalyzed polymerization, especially at elevated temperatures.[1]

  • Solution:

    • Maintain Low Temperatures: Strictly maintain the recommended low temperature throughout the addition of reagents and the entire reaction period.

    • Ensure Efficient Stirring: Inefficient mixing can create localized "hot spots" where the temperature rises, initiating polymerization.

    • Use a Protecting Group: Protecting the indoline nitrogen can increase the stability of the molecule under acidic conditions.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes data from a patented procedure for synthesizing 4-Nitroindole, a direct precursor to this compound, highlighting how variations in reaction parameters can affect the final yield.

Parameter Example 1 Example 2
Starting Material 2-methyl-3-nitrobenzene (76g)2-methyl-3-nitrobenzene (76g)
Triethyl Orthoformate 115g89g
Oxalic Acid 70g50g
Reflux Time 4 hours2 hours
Potassium Ethoxide (ethanolic soln) 80g (of 51g conc.)65g (of 42g conc.)
Final Product (4-Nitroindole) 66g60g
Reported Yield 81.4% 74.0%
Data adapted from patent CN101823992A.[6]

Detailed Experimental Protocol: Synthesis of 4-Nitroindole

This protocol is based on a high-yield procedure that constructs the indole ring from a pre-nitrated precursor, offering excellent regiocontrol.[6] The resulting 4-nitroindole can be readily reduced to this compound in a subsequent step.

Materials:

  • 2-methyl-3-nitrobenzene

  • Triethyl orthoformate

  • Oxalic acid

  • Potassium ethoxide (ethanolic solution)

  • Ice water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-nitrobenzene (76 g), triethyl orthoformate (115 g), and oxalic acid (70 g).

  • Heating and Reflux: Heat the mixture to reflux and maintain for 4 hours.

  • Cooling: After the reflux period, cool the reaction mixture to a temperature between 0-10 °C using an ice bath.

  • Base Addition: Slowly add an ethanolic solution of potassium ethoxide (80 g) dropwise to the cooled mixture. Ensure the temperature remains within the 0-10 °C range.

  • Reaction at Room Temperature: After the addition is complete, allow the mixture to warm to room temperature and continue to stir for an additional 4 hours.

  • Precipitation: Pour the reaction mixture into a beaker containing ice water. A large amount of solid product should precipitate.

  • Isolation: Collect the solid product by suction filtration. Wash the filter cake with cold water.

  • Drying: Dry the collected solid to obtain 4-nitroindole. The reported yield for this procedure is approximately 66 g (81.4%).[6]

Visualizations

Synthetic Strategies Overview

Fig 1. General Synthetic Strategies for this compound Start Indoline Starting Material DirectNitration Direct Nitration (e.g., HNO₃/H₂SO₄) Start->DirectNitration Route 1 CrudeProduct Crude Product Mixture DirectNitration->CrudeProduct Often poor regioselectivity MultiStep Multi-Step Synthesis Cyclization Ring Formation (e.g., Batcho-Leimgruber) MultiStep->Cyclization FinalProduct Purified this compound CrudeProduct->FinalProduct Difficult Purification Precursor Pre-nitrated Precursor (e.g., 2-methyl-3-nitroaniline) Precursor->MultiStep Route 2 Reduction Reduction of Indole to Indoline (if necessary) Cyclization->Reduction Reduction->FinalProduct High regioselectivity Fig 2. Troubleshooting Guide for Low Yield Problem Problem: Low Yield of This compound CheckCrude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Problem->CheckCrude UnreactedSM Symptom: Mostly Unreacted Starting Material CheckCrude->UnreactedSM IsomerMix Symptom: Complex Mixture of Isomers CheckCrude->IsomerMix TarFormation Symptom: Dark Tars / Polymer CheckCrude->TarFormation Sol_Reagents Solution: - Use fresh nitrating agent - Increase reaction time/temp cautiously - Optimize catalyst UnreactedSM->Sol_Reagents Sol_Selectivity Solution: - Lower reaction temperature - Use milder nitrating agent - Switch to regiocontrolled route IsomerMix->Sol_Selectivity Sol_Tar Solution: - Maintain strict low temp control - Ensure efficient stirring - Protect indoline nitrogen TarFormation->Sol_Tar

References

troubleshooting low yield in Leimgruber-Batcho indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Leimgruber-Batcho indole synthesis.

Troubleshooting Low Yield

Low product yield is a common challenge in the Leimgruber-Batcho indole synthesis. This guide provides a systematic approach to identifying and resolving the underlying issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low yields. Start by assessing the completion of the primary reaction stages and then investigate potential side reactions and optimization parameters.

Leimgruber_Batcho_Troubleshooting cluster_enamine Solutions for Incomplete Enamine Formation cluster_cyclization Solutions for Inefficient Reductive Cyclization cluster_side_reactions Investigate Further Issues start Low Indole Yield check_enamine Step 1: Assess Enamine Formation (TLC, LC-MS, 1H NMR) start->check_enamine enamine_incomplete Issue: Incomplete Enamine Formation check_enamine->enamine_incomplete Incomplete enamine_ok Enamine formation is complete check_enamine->enamine_ok Complete optimize_enamine Troubleshooting Enamine Formation enamine_incomplete->optimize_enamine check_cyclization Step 2: Assess Reductive Cyclization (TLC, LC-MS) enamine_ok->check_cyclization cyclization_incomplete Issue: Inefficient Reductive Cyclization check_cyclization->cyclization_incomplete Incomplete cyclization_ok Reductive cyclization is complete check_cyclization->cyclization_ok Complete optimize_cyclization Troubleshooting Reductive Cyclization cyclization_incomplete->optimize_cyclization side_reactions Investigate Side Reactions & Purification cyclization_ok->side_reactions enamine_sol1 Increase reaction temperature and/or time enamine_sol2 Add pyrrolidine to enhance reactivity enamine_sol3 Use microwave irradiation to accelerate the reaction enamine_sol4 Ensure purity of o-nitrotoluene and DMFDMA cyclization_sol1 Change the reducing agent (e.g., Pd/C, Raney Ni, Fe/AcOH, TiCl3) cyclization_sol2 Optimize catalyst loading and hydrogen pressure cyclization_sol3 Vary the solvent (e.g., THF, EtOH, EtOAc) cyclization_sol4 Ensure enamine intermediate is stable and pure side_react_sol1 Check for over-reduction of the enamine double bond side_react_sol2 Identify formation of 1-hydroxyindoles side_react_sol3 Consider product degradation during workup/purification side_react_sol4 Address potential polymerization

Caption: Troubleshooting workflow for low yield in Leimgruber-Batcho indole synthesis.

Frequently Asked Questions (FAQs)

Q1: My enamine formation is slow or incomplete. How can I improve the yield of this step?

A1: Incomplete formation of the enamine intermediate is a common cause of low overall yield.[1] Consider the following solutions:

  • Increase Reaction Temperature and Time: The condensation reaction often requires heating.[2] Increasing the temperature or prolonging the reaction time can drive the reaction to completion. Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields.[3][4]

  • Use of an Amine Additive: The addition of a secondary amine, such as pyrrolidine, can accelerate the reaction.[5] Pyrrolidine reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a more reactive reagent.[5]

  • Substrate Reactivity: The acidity of the methyl group on the o-nitrotoluene is crucial.[5] Electron-withdrawing groups on the aromatic ring increase this acidity and facilitate enamine formation, while electron-donating groups can slow the reaction.[2][6]

  • Purity of Reagents: Ensure that the o-nitrotoluene starting material and DMFDMA are pure and free of contaminants that may inhibit the reaction.

Q2: The reductive cyclization step is giving a low yield of my desired indole. What are the potential issues?

A2: Inefficient reductive cyclization of the enamine intermediate can be due to several factors:

  • Choice of Reducing Agent: The effectiveness of the reducing agent can be substrate-dependent. Common choices include palladium on carbon (Pd/C) with hydrogen gas, Raney nickel with hydrazine, iron in acetic acid, and titanium (III) chloride.[2][5] If one method gives a low yield, trying an alternative is recommended. For example, Raney nickel-hydrazine is a good alternative to catalytic hydrogenation when hydrogenolysis of sensitive groups (e.g., benzyl ethers) is a concern.[2]

  • Catalyst Activity and Loading: For catalytic hydrogenations (e.g., with Pd/C), ensure the catalyst is active and not poisoned. Optimizing the catalyst loading and hydrogen pressure can also improve the yield.

  • Solvent Effects: The choice of solvent can influence the reaction. Solvents like tetrahydrofuran (THF), ethanol, and ethyl acetate have been used successfully in the catalytic hydrogenation step.[2]

  • Enamine Stability: Some enamine intermediates are unstable and may decompose if isolated and stored before the reduction step. In such cases, a one-pot procedure where the enamine is generated and immediately reduced without isolation can lead to higher yields.[6]

Q3: I am observing significant side products in my reaction mixture. What are the common side reactions?

A3: Several side reactions can occur during the Leimgruber-Batcho synthesis, leading to a lower yield of the desired indole:

  • Reduction of the Enamine Double Bond: During catalytic hydrogenation, the double bond of the enamine can be reduced, leading to the formation of 2-aminophenylethylamine byproducts.[2] These are typically formed in less than 10% yield and can be separated by chromatography.[2]

  • Formation of 1-Hydroxyindoles: In some cases, the intermediate hydroxylamine (formed from the partial reduction of the nitro group) can cyclize to form a 1-hydroxyindole.[2] The choice of reducing agent can influence the formation of this byproduct.

  • Polymerization: Reactive intermediates can sometimes lead to the formation of polymeric materials, especially at higher temperatures.[2] Running the reaction at a higher dilution may favor the desired intramolecular cyclization over intermolecular polymerization.[2]

  • Side Reactions of Functional Groups: Substituents on the o-nitrotoluene may undergo unwanted reactions under the synthesis conditions. For example, a nitrile group can be hydrolyzed or participate in intramolecular side reactions.[2]

Q4: How can I purify my final indole product effectively?

A4: Purification of the crude indole product is typically achieved through the following methods:

  • Extraction: An initial workup involving washing with a dilute acid (e.g., 5% HCl) can help remove basic impurities.[2]

  • Chromatography: Column chromatography on silica gel is a common and effective method for separating the desired indole from byproducts and unreacted starting materials.[2] The choice of eluent will depend on the polarity of the indole.

  • Recrystallization: If the indole is a solid, recrystallization can be an excellent final purification step to obtain a highly pure product.

Data on Reaction Parameters and Yields

The following table summarizes various reaction conditions and reported yields for the Leimgruber-Batcho indole synthesis, illustrating the impact of different reagents and substrates.

o-Nitrotoluene DerivativeEnamine Formation ConditionsReductive Cyclization ConditionsOverall Yield (%)Reference
2-NitrotolueneDMFDMA, Pyrrolidine, DMF, 125°C, 3hRaney Ni, Hydrazine, THF/MeOH, 50-60°C, 2.5h68[2]
Methyl 2-methyl-3-nitrobenzoateDMFDMA, DMF, 130°C, 6h10% Pd/C, H₂ (50 psi), Benzene, 1.5h82[2]
4-Chloro-2-nitrotolueneDMFDMA, Dioxane, Pyrrolidine, FeCl₃·6H₂O, 45°C(One-pot reaction with enamine formation)92[6]
2-Nitro-6-benzyloxytolueneDMFDMA, Pyrrolidine, DMF, 125°C, 3hRaney Ni, Hydrazine, THF/MeOH, 50-60°C, 2.5h68[2]
2,4-DinitrotolueneDMFDMATiCl₃ (12 equiv.)83 (for 4-aminoindole)[2]
2-Fluoro-6-nitrotolueneFormamide acetalReductive cyclizationNot specified[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Benzyloxyindole

This protocol is adapted from a reported synthesis.[7]

Step 1: Enamine Formation

  • A solution of 2-nitro-6-benzyloxytoluene in DMF is prepared.

  • N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine are added to the solution.

  • The mixture is stirred under a nitrogen atmosphere at 125°C for 3 hours.

  • The solvent is removed under reduced pressure to yield the crude enamine intermediate as a dark red oil.

Step 2: Reductive Cyclization

  • The crude enamine is dissolved in a mixture of tetrahydrofuran (THF) and methanol.

  • Raney nickel is added to the solution.

  • The mixture is stirred under a nitrogen atmosphere at 50-60°C while 85% hydrazine hydrate is added portion-wise over a period of time.

  • After the reaction is complete (typically a few hours), the mixture is cooled to room temperature and filtered through Celite.

  • The filtrate is concentrated, and the residue is purified by silica gel chromatography to afford 6-benzyloxyindole.

Protocol 2: Synthesis of Methyl Indole-4-carboxylate

This protocol is based on a literature procedure.[2]

Step 1: Enamine Formation

  • A solution of methyl 2-methyl-3-nitrobenzoate and DMFDMA in DMF is heated at 130°C for 6 hours.

  • The DMF is removed under reduced pressure, and the residue is purified by bulb-to-bulb distillation to yield the enamine as a dark red oil.

Step 2: Reductive Cyclization

  • A mixture of the enamine and 10% palladium on carbon in dry benzene is placed in a Parr apparatus.

  • The apparatus is pressurized with hydrogen gas (50 psi) and shaken for 1.5 hours.

  • The catalyst is removed by filtration.

  • The benzene solution is washed with 5% HCl and brine, dried over magnesium sulfate, and concentrated.

  • The residue is purified by silica gel chromatography to yield methyl indole-4-carboxylate.

References

Technical Support Center: Purification of Crude 4-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Nitroindoline by recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at an elevated temperature but poorly soluble at room or cold temperatures.[1][2] A preliminary solvent screening is the most effective method.[1]

  • Screening Protocol:

    • Place a small amount of crude this compound (10-20 mg) into several test tubes.

    • To each tube, add a small volume (0.5 mL) of a different test solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water).[1]

    • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable.[3]

    • If it does not dissolve, gently heat the mixture. A good candidate solvent will completely dissolve the compound when hot.[1]

    • Allow the hot, clear solution to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a suitable solvent.[3]

Q2: My product "oiled out" as a liquid instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before dissolving or when it precipitates from a supersaturated solution at a temperature above its melting point.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point.[2]

    • Slow Down Cooling: Allow the flask to cool to room temperature very slowly on a surface that does not conduct heat quickly (e.g., on a cork ring or paper towels). Do not move it directly to an ice bath.[4] Rapid cooling often promotes oil formation.[5]

    • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high. Consider using a lower-boiling point solvent or a mixed solvent system. For many aromatic compounds, alcohols like ethanol or methanol are a good starting point.[4]

Q3: I have allowed the solution to cool, but no crystals have formed. How can I induce crystallization?

A3: This is a common issue, often due to supersaturation or the use of too much solvent.[2][6]

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This will provide a template for other crystals to grow upon.[6]

    • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent.[2] Gently heat the solution to boil off some of the solvent, then allow it to cool again.

    • Cool Further: Ensure the solution has been thoroughly chilled in an ice-water bath after cooling to room temperature.[7]

Q4: My final yield of purified this compound is very low. What are the possible reasons?

A4: A low recovery percentage can result from several procedural errors.[2]

  • Common Causes & Solutions:

    • Using Excess Solvent: The most common cause of low yield is dissolving the crude product in too much hot solvent.[6] Use only the minimum amount required for complete dissolution.

    • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, material will be lost. Ensure your funnel and receiving flask are pre-heated.[1]

    • Incomplete Crystallization: Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to maximize crystal formation.[1]

    • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve a significant portion of your product.[2][6] Always use a minimal amount of ice-cold solvent for washing.

Q5: What are the likely impurities in my crude this compound, and will recrystallization remove them?

A5: Impurities typically arise from the synthetic route, which often involves the nitration of indoline.

  • Common Impurities:

    • Unreacted Starting Material: Residual indoline from an incomplete reaction.[8][9] Indoline is a liquid at room temperature and is generally more soluble in common organic solvents, so it is often effectively removed in the mother liquor.[10][11]

    • Positional Isomers: The nitration of indoline can produce other isomers, such as 5-nitroindoline and 7-nitroindoline, which are common process-related impurities.[1][8] Recrystallization can be effective at removing these if their solubility profiles differ significantly from that of the 4-nitro isomer.

    • Reaction Byproducts: Other side-products generated during the synthesis.[8]

  • Purification Strategy: Recrystallization is often the first and most effective method for removing these types of impurities.[1] For very difficult separations, column chromatography may be necessary.[1]

Q6: My final product is colored. How can I obtain a colorless or pale-yellow product?

A6: Colored impurities, often resulting from oxidation or side reactions, can sometimes be removed.[9]

  • Decolorization Protocol:

    • After dissolving the crude this compound in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

    • Gently swirl the mixture and reheat it to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] Note that using too much charcoal can lead to the loss of your desired product.

Data Presentation

Table 1: Physical & Solubility Properties of this compound
PropertyData
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Expected to be a yellow crystalline solid, similar to related compounds like 4-nitroaniline.[12]
Melting Point A sharp melting point is a good indicator of purity.[5] The literature value for the closely related p-nitroaniline is 146-149 °C.[13] The melting point of your purified product should be recorded and compared against a reference standard if available.
Qualitative Solubility Based on related nitroaromatic compounds, the following solubility profile is expected.[1][12][14] This should be confirmed experimentally.[1]
Table 2: Qualitative Solubility Profile for Recrystallization Solvent Screening
SolventSolubility at Room Temp (20-25°C)Solubility at Elevated TempSuitability as Recrystallization Solvent
Water Poorly SolubleSparingly SolubleUnlikely, but could be used as an anti-solvent with an alcohol.[1]
Ethanol Sparingly SolubleSolubleGood Candidate .[1][7]
Methanol Sparingly SolubleSolubleGood Candidate .[1]
Isopropanol Sparingly SolubleSolublePotential Candidate .[2]
Ethyl Acetate Moderately SolubleVery SolublePotential Candidate .[1]
Acetone SolubleVery SolubleUnlikely (may be too soluble at room temp).[12]
Toluene Poorly SolubleSolublePotential Candidate, but higher boiling point may pose risk of oiling out.[1]
Hexane Poorly SolublePoorly SolubleUnsuitable.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined by preliminary screening.[1]

1. Solvent Selection:

  • Based on the data above, ethanol is a good starting point. Perform a small-scale test as described in FAQ Q1 to confirm the choice.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring.

  • Continue adding the hot solvent dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good recovery.[2][6]

3. Hot Filtration (if necessary):

  • If the hot solution contains insoluble impurities (or if activated charcoal was used for decolorization), it must be filtered while hot.

  • Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper.

  • Preheat the funnel and the receiving Erlenmeyer flask with hot solvent to prevent premature crystallization.[15]

  • Pour the hot solution through the filter paper quickly.

4. Crystallization:

  • Cover the mouth of the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation.[3]

  • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][5]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1][7]

5. Isolation and Washing:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[6]

  • Break the vacuum, add the cold solvent, gently stir the crystal cake, and then reapply the vacuum.

6. Drying:

  • Continue to draw air through the crystals in the Büchner funnel for several minutes to help them dry.

  • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start: Crude this compound Recrystallization dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly to RT, then Ice Bath dissolve->cool outcome Assess Outcome cool->outcome oiling_out Problem: Product 'Oiled Out' outcome->oiling_out Liquid Droplets no_crystals Problem: No Crystals Formed outcome->no_crystals Clear Solution low_yield Problem: Low Yield outcome->low_yield Few Crystals colored_prod Problem: Product is Colored outcome->colored_prod Impure Color success Success: Pure Crystals Obtained outcome->success Good Crystals solve_oil Solution: 1. Reheat, add more solvent. 2. Ensure slow cooling. 3. Change solvent. oiling_out->solve_oil solve_no_xtal Solution: 1. Scratch flask inner wall. 2. Add seed crystal. 3. Evaporate excess solvent & re-cool. no_crystals->solve_no_xtal solve_yield Solution: 1. Use MINIMAL hot solvent. 2. Ensure complete cooling. 3. Wash with ICE-COLD solvent. low_yield->solve_yield solve_color Solution: Redissolve in hot solvent, add activated charcoal, hot filter, and re-crystallize. colored_prod->solve_color solve_oil->dissolve Retry solve_no_xtal->cool Retry solve_yield->start Restart with care solve_color->dissolve Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Scale-Up Production of 4-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-Nitroindoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from laboratory to industrial production presents several key challenges. These include maintaining consistent reaction conditions, managing heat transfer in larger reactors, ensuring efficient mixing, controlling impurity formation, and implementing robust safety protocols for handling nitro-containing compounds.[1] Variations in equipment and process dynamics between small and large vessels can lead to inconsistencies in product quality and yield.

Q2: What are the most common impurities encountered in this compound synthesis?

A2: Common impurities can include unreacted starting materials, such as 2-methyl-3-nitroaniline, and potential regioisomers formed during the cyclization step. Depending on the specific synthesis route, by-products from side reactions, such as oxidation or decomposition at elevated temperatures, may also be present.[2] For instance, in related nitroindoline syntheses, unreacted starting materials and other nitro-isomers are common impurities.

Q3: How can the purity of this compound be assessed during production?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the main product and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of the desired product and helps identify unknown impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product and impurities.

Q4: What are the critical safety precautions for the large-scale production of this compound?

A4: The production of this compound involves nitro compounds, which are potentially energetic materials. A thorough process safety assessment is crucial.[3][4] Key safety measures include:

  • Thermal Hazard Assessment: Use techniques like Differential Scanning Calorimetry (DSC) to understand the thermal stability of intermediates and the final product.[2][5][6][7]

  • Control of Reaction Conditions: Strict control of temperature and reagent addition is necessary to prevent runaway reactions.

  • Appropriate Equipment: Use reactors with adequate cooling capacity and pressure relief systems.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety glasses, gloves, and lab coats.

  • Ventilation: All operations should be conducted in well-ventilated areas or fume hoods to avoid inhalation of potentially harmful vapors.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for impurity formation.
Decomposition of starting materials or product at high temperatures.Ensure precise temperature control. For exothermic steps, use a controlled rate of addition for reagents and ensure adequate cooling.[2]
Poor mixing in a large reactor, leading to localized "hot spots" or areas of low reactant concentration.Optimize the stirring speed and ensure the impeller design is suitable for the scale and viscosity of the reaction mixture.
High Impurity Levels Formation of regioisomers during cyclization.Optimize the reaction temperature and the choice of base or catalyst to favor the formation of the desired 4-nitro isomer.
Presence of unreacted starting materials.Ensure the correct stoichiometry of reactants. Consider a slight excess of one reactant if it is easily removed during purification.
Degradation of the product during work-up or purification.Minimize the time the product is exposed to high temperatures or harsh pH conditions. Use milder purification techniques where possible.
Purification Difficulties Co-crystallization of impurities with the product.Screen different recrystallization solvents or solvent systems to find one that provides good separation.[8][9][10][11][12] Common solvents to test include ethanol, methanol, ethyl acetate, or mixtures with water.[13]
Product is an oil or does not crystallize easily.Try using a seed crystal to induce crystallization. If the product is an oil, consider converting it to a solid derivative for purification, followed by regeneration of the final product.
Inconsistent Crystal Size/Morphology Rapid cooling during crystallization.Allow the solution to cool slowly and undisturbed to promote the growth of larger, more uniform crystals.[13]
Agitation during the initial phase of crystallization.Avoid stirring or disturbing the solution until crystal formation is well underway.

Experimental Protocols

Synthesis of this compound (Based on CN101823992A)

This protocol describes a laboratory-scale synthesis that can be adapted for scale-up.

Reactants and Stoichiometry

Reactant Molecular Weight ( g/mol ) Amount (g) Moles Molar Ratio
2-Methyl-3-nitroaniline152.15760.501
Triethyl orthoformate148.201150.781.55
Oxalic acid90.03700.781.55
Potassium ethoxide84.16510.611.21

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-methyl-3-nitroaniline (76 g), triethyl orthoformate (115 g), and oxalic acid (70 g).

  • Heating and Reflux: Heat the mixture to reflux and maintain for 4 hours.

  • Cooling: After the reflux period, cool the reaction mixture to 10°C.

  • Addition of Base: Slowly add a solution of potassium ethoxide (51 g) in ethanol (80 g) to the cooled mixture via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction at Room Temperature: After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Precipitation: Pour the reaction mixture into ice-cold water. A solid precipitate of this compound will form.

  • Isolation: Collect the solid product by suction filtration and wash with cold water.

  • Drying: Dry the product under vacuum to obtain the final this compound.

Expected Yield: Approximately 66 g (81.4%).[1]

Purification by Recrystallization
  • Solvent Selection: Screen for a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or ethyl acetate are good starting points.[13]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification reactants 1. Add Reactants: - 2-Methyl-3-nitroaniline - Triethyl orthoformate - Oxalic acid reflux 2. Heat to Reflux (4 hours) reactants->reflux cool1 3. Cool to 10°C reflux->cool1 add_base 4. Add Potassium Ethoxide Solution cool1->add_base react_rt 5. Stir at Room Temperature (4 hours) add_base->react_rt precipitate 6. Pour into Ice Water react_rt->precipitate filter1 7. Filter and Wash Crude Product precipitate->filter1 recrystallize 8. Recrystallize from Suitable Solvent filter1->recrystallize filter2 9. Filter and Wash Purified Product recrystallize->filter2 dry 10. Dry Under Vacuum filter2->dry final_product Final Product: this compound dry->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield of this compound check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete? check_reaction->incomplete check_temp Review Temperature Profile incomplete->check_temp No extend_time Extend Reaction Time/ Slightly Increase Temperature incomplete->extend_time Yes overheating Evidence of Overheating/ Decomposition? check_temp->overheating check_mixing Evaluate Mixing Efficiency overheating->check_mixing No optimize_cooling Optimize Cooling and Reagent Addition Rate overheating->optimize_cooling Yes improve_stirring Improve Stirring Speed/ Impeller Design check_mixing->improve_stirring

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

selecting the best solvent system for 4-Nitroindoline recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal solvent system for the recrystallization of 4-Nitroindoline. It includes a troubleshooting guide and frequently asked questions (FAQs) to address common experimental challenges.

Solvent System Selection for this compound Recrystallization

Qualitative Solubility Profile of this compound (Predicted)

Solvent ClassExamplesPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureSuitability for Recrystallization
Polar Protic Water, Ethanol, MethanolLow to ModerateHighPotentially suitable, especially in mixed solvent systems.[3][4]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate to HighVery HighMay be too soluble for single-solvent recrystallization; useful as the "good" solvent in a mixed pair.[4]
Non-polar Hexane, TolueneLowLow to ModerateLikely to be a poor solvent; may be useful as an "anti-solvent" in a mixed solvent system.[5]
Chlorinated Dichloromethane, ChloroformHighVery HighGenerally not ideal for recrystallization due to high solubility at room temperature.

Experimental Protocol: Solvent Screening and Recrystallization of this compound

This protocol outlines a systematic approach to identifying the best solvent system and performing the recrystallization.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water)

  • Small test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Erlenmeyer flasks

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Screening:

    • Place a small, accurately weighed amount of crude this compound (e.g., 20-30 mg) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature.

    • Observe the solubility. If the compound dissolves completely, the solvent is likely unsuitable for single-solvent recrystallization.

    • If the compound is not fully soluble, gently heat the mixture to the solvent's boiling point. If the compound dissolves completely, it is a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath. A good solvent will result in the formation of crystals.[6]

  • Single-Solvent Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent in portions until the solid just dissolves.

    • If the solution is colored, and it is suspected that the color is from an impurity, allow the solution to cool slightly, add a small amount of decolorizing charcoal, and then reheat to boiling for a few minutes.

    • Perform a hot filtration to remove any insoluble impurities or charcoal. This step should be done quickly to prevent premature crystallization.[7]

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.[8]

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the crystals thoroughly.

  • Mixed-Solvent Recrystallization:

    • If no suitable single solvent is found, a mixed-solvent system can be employed.[9]

    • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble).

    • Add a "bad" solvent (one in which it is poorly soluble, but miscible with the "good" solvent) dropwise to the hot solution until a slight turbidity (cloudiness) persists.[10]

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly, as described for the single-solvent method.

Troubleshooting and FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: The compound does not dissolve in the hot solvent.

A1: This indicates that the chosen solvent is not a good solvent for this compound, even at elevated temperatures.

  • Troubleshooting:

    • Ensure the solvent is at its boiling point.[8]

    • Add more solvent in small portions. If a very large volume of solvent is required, it is not an ideal solvent and will lead to low recovery.

    • Select a different solvent with a polarity more similar to this compound. Consider a more polar solvent if you were using a non-polar one, and vice versa.

Q2: The compound "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[11] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities.

  • Troubleshooting:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Consider using a different solvent or a mixed-solvent system.[8]

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.[11]

Q3: No crystals form upon cooling.

A3: This is a common issue that can arise from several factors.

  • Troubleshooting:

    • Too much solvent was used: The solution may not be saturated enough for crystals to form. Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.[11]

    • Supersaturation: The solution may be supersaturated. Try to induce crystallization by:

      • Scratching the inside of the flask with a glass rod.[12]

      • Adding a "seed crystal" of pure this compound.[12]

      • Cooling the solution in an ice-salt bath for a lower temperature.[7]

    • The flask was cooled too quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly and undisturbed.[8]

Q4: The recrystallization yield is very low.

A4: A low yield can be due to several reasons.

  • Troubleshooting:

    • Too much solvent was used: A significant amount of the compound may remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.[12]

    • Premature crystallization during hot filtration: If crystals form in the funnel during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-warmed.[7]

    • Washing with too much cold solvent: While washing the collected crystals, use a minimal amount of ice-cold solvent.

    • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.[8]

Q5: The recrystallized product is still impure.

A5: If the melting point of the recrystallized product is broad or lower than the literature value, impurities may still be present.

  • Troubleshooting:

    • Inappropriate solvent choice: The chosen solvent may not be effective at leaving the specific impurities in the solution. A different solvent or solvent system should be tested.

    • Crystallization occurred too quickly: Rapid crystal formation can trap impurities within the crystal lattice. Ensure slow cooling.

    • A second recrystallization may be necessary: For highly impure samples, a single recrystallization may not be sufficient.

Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process start Start with Crude This compound solvent_screen Solvent Screening start->solvent_screen choose_solvent Select Best Solvent (Single or Mixed) solvent_screen->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Tree cluster_dissolution Dissolution Issues cluster_crystallization Crystallization Issues cluster_outcome Outcome Issues start Recrystallization Problem no_dissolve Compound Won't Dissolve start->no_dissolve During heating oil_out Compound 'Oils Out' start->oil_out During cooling no_crystals No Crystals Form start->no_crystals After cooling low_yield Low Yield start->low_yield After collection impure Product Still Impure start->impure After drying no_dissolve_sol Action: - Add more solvent - Choose a better solvent no_dissolve->no_dissolve_sol oil_out_sol Action: - Reheat and add more solvent - Cool slower - Change solvent oil_out->oil_out_sol no_crystals_sol Action: - Evaporate some solvent - Scratch flask / Add seed crystal - Cool for longer / colder no_crystals->no_crystals_sol low_yield_sol Action: - Use less solvent initially - Pre-heat filtration apparatus - Ensure complete cooling low_yield->low_yield_sol impure_sol Action: - Recrystallize again - Choose a different solvent - Cool more slowly impure->impure_sol

Caption: Decision tree for troubleshooting this compound recrystallization.

References

Technical Support Center: Regioselective Nitration of Indoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of indoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in controlling regioisomer formation during the nitration of indoline.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity during indoline nitration a significant challenge?

The direct nitration of indoline can be difficult to control due to the electron-rich nature of the benzene ring, which is activated by the adjacent nitrogen atom. This high reactivity can lead to the formation of multiple regioisomers, primarily at the 5- and 7-positions, as well as potential over-nitration to yield dinitro products. The choice of nitrating agent and reaction conditions is critical in directing the electrophilic attack of the nitronium ion to the desired position.

Q2: What is the most effective strategy to selectively synthesize 7-nitroindoline?

An effective and high-yielding method for the selective synthesis of 7-nitroindole (which can be obtained from 7-nitroindoline) involves an indirect approach. This multi-step process includes the protection and sulfonation of indole to form a key intermediate, sodium 1-acetylindoline-2-sulfonate. This intermediate effectively blocks other reactive sites, directing nitration to the C-7 position. Subsequent hydrolysis and aromatization yield the desired 7-nitroindole.[1][2]

Q3: How can I favor the formation of 5-nitroindoline?

The synthesis of 5-nitroindoline can be achieved through the nitration of N-protected indoline. For instance, using a starting material like 2-sodium sulfonate-1-acetylindole and reacting it with a nitrating agent in an organic acid as the solvent can selectively yield 5-nitroindole after hydrolysis.[3] Another approach involves the nitration of indole-3-carboxaldehyde, which can then be further processed.[4]

Q4: My nitration reaction is producing a mixture of 5- and 7-nitroindoline. How can I improve the selectivity?

The formation of a mixture of regioisomers is a common issue. To improve selectivity, consider the following:

  • Choice of Nitrating Agent: Milder nitrating agents can offer better control. A reported method using tert-butyl nitrite (TBN) has shown 100% regioselectivity for mono-nitration at either the C-5 or C-7 position under mild conditions.[5][6]

  • Protecting Groups: The use of appropriate protecting groups on the indoline nitrogen can influence the electronic distribution of the aromatic ring and sterically hinder certain positions, thereby directing nitration.

  • Reaction Conditions: Carefully control the reaction temperature, as lower temperatures often favor higher selectivity. The solvent can also play a significant role in the regiochemical outcome.

Q5: What are the signs of over-nitration and how can it be prevented?

The formation of dinitro- and poly-nitrated products is a clear sign of over-nitration. This typically occurs when the reaction conditions are too harsh or the stoichiometry of the nitrating agent is too high. To prevent this:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent.

  • Lower the Temperature: Perform the reaction at low temperatures (e.g., 0-10°C) to enhance selectivity for mono-nitration.[2]

Q6: My reaction mixture has turned into a dark, insoluble tar. What causes this and how can I avoid it?

The formation of dark, insoluble tar is often due to the polymerization of the indoline starting material, especially under strong acidic conditions.[2] To avoid this:

  • Use Milder Conditions: Avoid strong acids like a mixture of nitric and sulfuric acid if possible.

  • Maintain Low Temperatures: Ensure the reaction is conducted at the recommended low temperature.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using highly pure, degassed solvents.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Polymerization of the starting material due to harsh acidic conditions.Employ milder, non-acidic nitrating agents or use an N-protecting group strategy. The indirect method through 1-acetylindoline-2-sulfonate is recommended for 7-nitroindole.[2]
Formation of Multiple Regioisomers Inappropriate reaction conditions or starting material for the desired selectivity.To favor the 7-position, use the 1-acetylindoline-2-sulfonate method.[2] For high selectivity at either the 5- or 7-position, consider using tert-butyl nitrite (TBN).[5]
Over-Nitration (Dinitro-Products) Excess of nitrating agent or reaction temperature is too high.Carefully control the stoichiometry of the nitrating agent. Perform the reaction at low temperatures (e.g., 0-10°C).[2]
Formation of Dark, Insoluble Tar Polymerization of the indoline starting material.Conduct the reaction at the recommended low temperature. Use highly pure, degassed solvents and perform the reaction under an inert atmosphere.[2]

Quantitative Data Presentation

Table 1: Comparison of Reported Yields for Regioselective Indoline Nitration

Target Product Method Reported Yield Reference
7-NitroindoleIndirect method via sodium 1-acetylindoline-2-sulfonate~61-62 mol%[2]
5-NitroindoleFrom 2-sodium sulfonate-1-acetylindole90.1%[3]
5- or 7-NitroindolineUsing tert-butyl nitrite (TBN)100% regioselectivity (yields vary with substrate)[5][6]

Experimental Protocols

Protocol 1: Synthesis of 7-Nitroindole via an Indirect Route[1][2]

This protocol circumvents the challenges of direct nitration by first reducing and protecting indole, followed by nitration and deprotection/aromatization.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

  • Sulfonation and Reduction: In a suitable reaction vessel, react indole with sodium bisulfite. This step simultaneously reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.

  • Acetylation: The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride to protect the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.

Part 2: Selective Nitration at the 7-Position

  • Preparation of Nitrating Agent (Acetyl Nitrate): Carefully mix acetic anhydride with nitric acid. The amount of acetic anhydride should be 0.7 to 10 times the molar amount of nitric acid.

  • Nitration Reaction: Dissolve sodium 1-acetylindoline-2-sulfonate in a suitable solvent such as acetic anhydride or acetic acid. Add the prepared acetyl nitrate solution dropwise while maintaining the temperature at or below 10°C.

  • Isolation of Intermediate: The precipitated nitrated product is collected by filtration and washed with water.

Part 3: Hydrolysis and Aromatization to 7-Nitroindole

  • Alkaline Hydrolysis: Transfer the filtered cake of the nitrated intermediate to a flask and add a 20% aqueous solution of sodium hydroxide. Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C. This step eliminates the sulfonate and acetyl groups and dehydrogenates the indoline ring back to an indole.

  • Purification: Collect the precipitated 7-nitroindole by filtration and wash with water. The crude product can be dried at 50°C. For further purification, recrystallize from warm ethanol (e.g., 40°C) by the dropwise addition of water.

Protocol 2: Synthesis of 5-Nitroindole[3]
  • Reaction Setup: Add 27.2g (0.1 mol) of 2-sodium sulfonate-1-acetylindole to a 500ml round-bottom flask with 100ml of acetic acid.

  • Nitration: Lower the temperature to 12°C and slowly add 19ml of fuming nitric acid over 1 hour.

  • Work-up: After the reaction is complete, carefully pour the mixture into 250ml of crushed ice.

  • Hydrolysis: Add 160g of NaOH. Slowly raise the temperature to 70°C and maintain it for 20 hours.

  • Isolation and Purification: Filter the mixture, wash the solid with 2 x 100ml of ice water, and dry to yield golden yellow crystals.

Visualizations

experimental_workflow Experimental Workflow for 7-Nitroindole Synthesis cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Nitration cluster_part3 Part 3: Final Product Formation indole Indole sulfonation Sulfonation & Reduction (Sodium Bisulfite) indole->sulfonation acetylation Acetylation (Acetic Anhydride) sulfonation->acetylation intermediate Sodium 1-acetylindoline-2-sulfonate acetylation->intermediate nitration Nitration Reaction (<= 10°C) intermediate->nitration nitrating_agent Prepare Acetyl Nitrate (Acetic Anhydride + Nitric Acid) nitrating_agent->nitration nitrated_intermediate Nitrated Intermediate nitration->nitrated_intermediate hydrolysis Alkaline Hydrolysis & Aromatization (20% NaOH, 20-60°C) nitrated_intermediate->hydrolysis purification Filtration & Recrystallization hydrolysis->purification product 7-Nitroindole purification->product

Caption: Workflow for the indirect synthesis of 7-Nitroindole.

troubleshooting_flowchart Troubleshooting Regioisomer Formation cluster_solutions Potential Solutions cluster_tar_solutions Tar Formation Solutions start Indoline Nitration Reaction check_isomers Multiple Regioisomers Formed? start->check_isomers change_nitrating_agent Use milder nitrating agent (e.g., tert-butyl nitrite) check_isomers->change_nitrating_agent Yes use_indirect_method Employ indirect method for 7-nitro (via sulfonate intermediate) check_isomers->use_indirect_method Yes optimize_conditions Optimize reaction conditions (lower temp, change solvent) check_isomers->optimize_conditions Yes check_tar Tar Formation? check_isomers->check_tar No failure Problem Persists - Re-evaluate Strategy change_nitrating_agent->failure success Desired Regioisomer Obtained use_indirect_method->success optimize_conditions->failure milder_conditions Use milder, non-acidic conditions check_tar->milder_conditions Yes lower_temp Maintain low reaction temperature check_tar->lower_temp Yes inert_atmosphere Use inert atmosphere & pure solvents check_tar->inert_atmosphere Yes check_tar->success No milder_conditions->failure lower_temp->failure inert_atmosphere->failure

Caption: Decision tree for troubleshooting regioisomer formation.

References

Technical Support Center: Optimizing 4-Nitroindoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 4-nitroindoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound and its indole precursor are the Leimgruber-Batcho synthesis and variations of the Fischer indole synthesis. The Leimgruber-Batcho synthesis is often favored due to its milder conditions and suitability for producing indoles with electron-withdrawing groups.[1]

Q2: I am observing a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors, including:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. For instance, in the Leimgruber-Batcho synthesis, the efficiency of the reductive cyclization is highly dependent on the chosen reducing agent and conditions.

  • Purity of Starting Materials: Impurities in the starting materials, such as 2-methyl-3-nitroaniline or the corresponding phenylhydrazine, can lead to unwanted side reactions.

  • Side Reactions: The formation of byproducts, such as positional isomers or over-reduced species, can significantly decrease the yield of the desired this compound.

  • Product Degradation: this compound may be sensitive to the reaction conditions, particularly if harsh acids or high temperatures are employed.

Q3: What are the typical byproducts I might encounter, and how can I minimize their formation?

A3: Common byproducts can include:

  • Positional Isomers: In syntheses involving nitration of an indoline precursor, other nitro-isomers (e.g., 6-nitroindoline) can be formed. Protecting the amino group before nitration can improve regioselectivity.

  • Incomplete Cyclization: In the Leimgruber-Batcho synthesis, the enamine intermediate may not fully cyclize, leading to impurities.

  • Over-reduction: During the reduction of the nitro group, the indoline ring itself can sometimes be reduced, especially under harsh conditions.

  • 1-Hydroxy-4-nitroindole: In some reductive cyclization reactions, the nitro group may be partially reduced to a hydroxylamine, which can then cyclize to form the 1-hydroxy derivative.[2]

Minimizing byproduct formation can be achieved by carefully controlling reaction conditions, using high-purity starting materials, and selecting the appropriate synthetic route and reagents for the desired substitution pattern.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inefficient enamine formation (Leimgruber-Batcho)- Ensure the use of a suitable formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA).- The addition of a secondary amine like pyrrolidine can accelerate the reaction.[1]
Failed reductive cyclization- Screen different reducing agents (e.g., Raney nickel/hydrazine, Pd/C with H₂, stannous chloride, or iron in acetic acid).[1]- Optimize the temperature and pressure for catalytic hydrogenation.
N-N bond cleavage (Fischer indole synthesis)- This can be a significant side reaction, especially with electron-donating groups on the phenylhydrazine.[3] Consider using milder acidic conditions or a Lewis acid catalyst.
Multiple Spots on TLC / Complex Product Mixture Formation of isomeric byproducts- If starting from a substituted aniline, consider the directing effects of the substituents.- Use a protecting group strategy to control regioselectivity during nitration.
Side reactions due to harsh conditions- Lower the reaction temperature.- Use a milder acid catalyst in the Fischer indole synthesis.[4]
Difficulty in Product Purification Similar polarity of product and byproducts- Employ column chromatography with a carefully selected eluent system. A gradient elution may be necessary.- Consider recrystallization from a suitable solvent system. Test various solvents to find one that provides good differential solubility.
Product is an oil or does not crystallize- Attempt to form a salt of the this compound (e.g., hydrochloride salt) which may be more crystalline.- Purify via column chromatography and remove the solvent under high vacuum.

Experimental Protocols & Data

Leimgruber-Batcho Synthesis of 4-Nitroindole

This method is a versatile approach for synthesizing indoles, including those with electron-withdrawing groups like the nitro group. The general two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.

Step 1: Enamine Formation

A substituted o-nitrotoluene is reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-dimethylamino-2-nitrostyrene (enamine).

Step 2: Reductive Cyclization

The intermediate enamine is then subjected to reductive cyclization to form the indole ring. Various reducing agents can be employed for this step.

Reductive Cyclization of 2-Methyl-3-nitrobenzene Derivative

A specific example of a one-pot synthesis of 4-nitroindole is provided in a patent, starting from 2-methyl-3-nitrobenzene.[5]

Protocol:

  • To a flask, add 2-methyl-3-nitrobenzene (76g), triethyl orthoformate (115g), and oxalic acid (70g).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to 10°C.

  • Slowly add an ethanolic solution of potassium ethylate (80g of solution containing 51g of potassium ethylate).

  • Continue the reaction at room temperature for 4 hours.

  • Pour the reaction solution into ice water to precipitate the solid product.

  • Collect the solid by suction filtration to obtain 4-nitroindole.

Quantitative Data from a Related Patented Procedure:

Starting MaterialReagentsReaction ConditionsYield of 4-NitroindoleReference
2-methyl-3-nitrobenzene (76g)Triethyl orthoformate (115g), Oxalic acid (70g), Ethanolic potassium ethylate (80g containing 51g)Reflux for 4h, then rt for 4h81.4% (66g)[5]
2-methyl-3-nitrobenzene (76g)Triethyl orthoformate (89g), Oxalic acid (50g), Ethanolic potassium ethylate (65g containing 42g)Reflux for 2h, then rt for 4h74% (60g)[5]

Visualizations

Experimental Workflow for 4-Nitroindole Synthesis

G General Workflow for Leimgruber-Batcho Synthesis of 4-Nitroindole cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Purification A 2-Methyl-3-nitrotoluene C Reaction at Elevated Temperature A->C B DMF-DMA / Pyrrolidine B->C D Intermediate Enamine C->D F Cyclization Reaction D->F E Reducing Agent (e.g., Raney Ni/N2H4, Pd/C, SnCl2) E->F G 4-Nitroindole F->G H Crude Product G->H I Column Chromatography / Recrystallization H->I J Pure 4-Nitroindole I->J

Caption: General workflow for the Leimgruber-Batcho synthesis of 4-nitroindole.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in this compound Synthesis A Low Yield Observed B Check Purity of Starting Materials A->B C Are Starting Materials Pure? B->C D Purify Starting Materials C->D No E Review Reaction Conditions C->E Yes D->A F Are Conditions Optimal? E->F G Optimize Temperature, Time, and Stoichiometry F->G No H Analyze Crude Product for Byproducts F->H Yes G->A I Are Byproducts Present? H->I J Modify Synthesis Strategy to Minimize Byproducts I->J Yes K Consider Alternative Synthetic Route I->K No J->A

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of 4-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitroindoline. Our goal is to help you identify and resolve common purity issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound preparations?

A1: Impurities in this compound preparations typically arise from the nitration of indoline and can include:

  • Regioisomers: Nitration of the indoline ring can occur at multiple positions, leading to the formation of isomeric impurities. The most common regioisomers are 3-Nitroindole, 5-Nitroindoline, 6-Nitroindoline, and 7-Nitroindoline. The relative abundance of these isomers is highly dependent on the specific reaction conditions used.

  • Dinitrated Byproducts: Under harsh nitration conditions or with an excess of the nitrating agent, dinitration of the indoline ring can occur, leading to the formation of various dinitroindoline isomers.

  • Unreacted Starting Material: Incomplete nitration can result in the presence of residual indoline in the crude product.

  • Polymeric Materials: Indoles are susceptible to acid-catalyzed polymerization, which can lead to the formation of dark, tar-like substances, especially when using strong acids like sulfuric acid.

  • N-Nitrosoindoles: If nitrous acid is present (which can form from nitrite impurities), N-nitrosoindoles can be generated as side products.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective methods for purifying this compound are:

  • Recrystallization: This is often the first method of choice for removing small amounts of impurities. The selection of an appropriate solvent is critical for successful purification.

  • Column Chromatography: For separating mixtures with significant amounts of isomeric impurities or other closely related byproducts, silica gel column chromatography is a highly effective technique.[1][2]

  • Solvent Extraction: This can be useful for removing impurities with significantly different solubility profiles from this compound.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and its impurities, especially isomeric byproducts.[3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively assessing the purity of a sample and for monitoring the progress of a purification process like column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide information about the structure of the compound and the presence of impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[3]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the desired product and identify the mass of any impurities.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or no crystal formation upon cooling. The solvent is too good, and the compound remains dissolved even at low temperatures.Try a less polar solvent or a solvent mixture. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the solute. The compound is coming out of the solution above its melting point.Use a lower-boiling point solvent. Alternatively, use a larger volume of solvent to keep the compound dissolved until the solution has cooled to a lower temperature.
Low recovery of purified product. Too much solvent was used, leading to significant loss of the product in the mother liquor. The compound has high solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[4]
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the desired product and the impurities.Screen for a more selective solvent or consider using a different purification technique, such as column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of isomers. The mobile phase polarity is not optimized.Perform a TLC analysis with various solvent systems to find an eluent that provides good separation of the spots corresponding to this compound and its impurities. A solvent system that gives an Rf value of 0.2-0.3 for the desired compound is often a good starting point for column chromatography.[2]
Compound elutes too quickly. The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.
Compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Tailing of peaks. The compound is interacting too strongly with the stationary phase. This can be an issue with acidic or basic compounds on silica gel.Add a small amount of a modifier to the mobile phase. For example, a small amount of triethylamine can help with basic compounds, while a small amount of acetic acid can help with acidic compounds.
Low recovery of the purified product. The compound may be irreversibly adsorbed onto the silica gel. The fractions containing the product were not all collected.Ensure all fractions containing the pure product are identified by TLC and combined. If irreversible adsorption is suspected, a different stationary phase may be needed.

Quantitative Data Summary

Purification Method Typical Starting Purity (%) Typical Final Purity (%) Typical Yield (%) Key Considerations
Recrystallization 80 - 95> 9870 - 90Highly dependent on the choice of solvent and the nature of the impurities. May require multiple recrystallizations for high purity.[4][5]
Column Chromatography 50 - 90> 9950 - 80Effective for separating isomeric impurities. Yield can be lower due to the larger scale of the process and potential for product loss on the column.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound by recrystallization. The optimal solvent should be determined experimentally.

  • Solvent Selection:

    • Place a small amount of crude this compound (10-20 mg) in several test tubes.

    • Add a small amount of a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to each test tube.

    • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at room temperature.

    • Gently heat the test tubes. A good solvent will dissolve the compound completely at or near its boiling point.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate.

    • Continue adding the hot solvent until the this compound is just dissolved. Avoid using an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • Mobile Phase Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

    • The ideal mobile phase will give a good separation between the this compound spot and the impurity spots, with an Rf value for this compound of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar solvent.

    • Pour the slurry into a chromatography column and allow it to pack evenly.

    • Add a layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • Collect the eluent in fractions.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the pure this compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Crude->Column_Chromatography Significant Impurities / Isomers Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (HPLC, TLC, NMR) Pure_Product->Analysis

General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Problem Encountered Start->Issue No_Crystals No Crystals Form Issue->No_Crystals No Precipitation Oiling_Out Oiling Out Issue->Oiling_Out Liquid Separation Low_Yield Low Yield Issue->Low_Yield Low Recovery Impure_Product Impure Product Issue->Impure_Product Purity not improved Sol_1 Use less polar solvent / solvent mixture Induce crystallization No_Crystals->Sol_1 Sol_2 Use lower boiling point solvent Increase solvent volume Oiling_Out->Sol_2 Sol_3 Use minimum hot solvent Ensure complete cooling Low_Yield->Sol_3 Sol_4 Select a more effective solvent Consider column chromatography Impure_Product->Sol_4

Troubleshooting guide for this compound recrystallization.

References

Validation & Comparative

A Comparative Analysis of 4-Nitroindoline, 5-Nitroindole, and 6-Nitroindole Stability for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

The stability of nitroindole isomers is a critical determinant of their viability as pharmaceutical building blocks. This guide provides a comparative overview of the stability of 4-nitroindoline, 5-nitroindole, and 6-nitroindole, drawing upon available experimental data and outlining standardized protocols for further investigation. While direct comparative studies on the intrinsic stability of these free compounds are limited, significant insights can be gleaned from their performance as universal bases in DNA oligonucleotides and from their individual material safety data.

Comparative Stability in Biological Systems: DNA Duplex Formation

A key application highlighting the differential stability of nitroindole isomers is their use as universal bases in DNA oligonucleots. In this context, the stability of the resulting DNA duplex provides a measure of the isomer's performance and interactions within a biological system. The established order of duplex stability is: 5-nitroindole > 4-nitroindole > 6-nitroindole.[1] This suggests that 5-nitroindole provides the most favorable stacking interactions, contributing to a more stable duplex structure.[2][3][4][5][6]

IsomerContext of StabilityRelative StabilitySupporting Data
5-Nitroindole DNA Duplex StabilityHighestSuperior in maintaining duplex integrity when incorporated as a universal base.[5][6][7]
4-Nitroindole DNA Duplex StabilityIntermediateLess stable than 5-nitroindole but more stable than 6-nitroindole in DNA duplexes.[1][5][6]
6-Nitroindole DNA Duplex StabilityLowestLeads to the least stable DNA duplexes among the three isomers.[1][5][6]
Physicochemical Properties and Qualitative Stability
PropertyThis compound5-Nitroindole6-Nitroindole
Appearance Yellowish-brown crystals[1]Not availableYellow to orange to brown crystals or powder[1]
Melting Point (°C) 205-207[1]Not available137-143[1]
Qualitative Stability By-products may form at elevated temperatures (e.g., above 40°C).[1]Derivatives noted for their stability in duplexes.[1]Stable under normal conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][8]
Storage Store at 4°C. Protect from light.Not availableStore at 2°C - 8°C, protect from light.

Experimental Protocols for Comparative Stability Assessment

To generate robust, head-to-head stability data, a series of forced degradation studies are recommended. These experiments expose the compounds to various stress conditions to identify degradation pathways and relative stability.

Hydrolytic Stability Study

This study assesses the stability of the nitroindole isomers in aqueous solutions at different pH values.

Protocol:

  • Sample Preparation: Prepare solutions of each nitroindole isomer in acidic (0.1 M HCl), neutral (purified water), and basic (0.1 M NaOH) media at a known concentration.

  • Incubation: Incubate the solutions at a controlled elevated temperature (e.g., 60°C) to accelerate degradation. Maintain control samples at room temperature.

  • Analysis: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and identify any degradation products.

G Workflow for Hydrolytic Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_acid Acidic Solution (0.1 M HCl) incubate_heated Incubate at 60°C prep_acid->incubate_heated incubate_rt Control at Room Temp prep_acid->incubate_rt prep_neutral Neutral Solution (Purified Water) prep_neutral->incubate_heated prep_neutral->incubate_rt prep_base Basic Solution (0.1 M NaOH) prep_base->incubate_heated prep_base->incubate_rt sampling Withdraw Samples at Time Intervals incubate_heated->sampling incubate_rt->sampling hplc HPLC Analysis sampling->hplc

Caption: Workflow for Hydrolytic Stability Assessment.

Oxidative Stability Study

This study evaluates the susceptibility of the nitroindole isomers to oxidation.

Protocol:

  • Sample Preparation: Dissolve each nitroindole isomer in a suitable solvent and treat with an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solutions at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Analysis: At the end of the incubation period, analyze the samples by HPLC to quantify the parent compound and detect any oxidative degradation products.

G Workflow for Oxidative Stability Assessment prep Prepare Solutions of Nitroindole Isomers treat Treat with Oxidizing Agent (H₂O₂) prep->treat incubate Incubate at Room Temp (Protected from Light) treat->incubate analyze HPLC Analysis incubate->analyze

Caption: Workflow for Oxidative Stability Assessment.

Photostability Study

This study determines the impact of light exposure on the stability of the nitroindole isomers.

Protocol:

  • Sample Preparation: Place solid samples of each isomer, as well as solutions in a suitable solvent, in a photostability chamber.

  • Exposure: Expose the samples to a controlled light source that provides both visible and UV radiation. The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.[1]

  • Analysis: After the exposure period, analyze both the solid samples and the solutions by HPLC to assess for photodegradation.

G Workflow for Photostability Assessment cluster_prep Sample Preparation prep_solid Solid Samples expose Expose to Controlled Light Source prep_solid->expose prep_solution Solution Samples prep_solution->expose analyze HPLC Analysis expose->analyze

Caption: Workflow for Photostability Assessment.

Conclusion

The available data indicates that 5-nitroindole exhibits superior stability within the context of DNA duplexes, a critical consideration for its use in oligonucleotide-based therapeutics and diagnostics. For applications involving the free compounds, 6-nitroindole is reported to be stable under normal conditions, while 4-nitroindole may be susceptible to degradation at elevated temperatures. To establish a definitive stability profile for these isomers, the execution of standardized forced degradation studies is essential. The protocols outlined in this guide provide a framework for generating the necessary comparative data to inform the selection of the most suitable nitroindole isomer for specific drug development applications.

References

4-Nitroindoline vs. 5-Nitroindole: A Comparative Guide to Universal Bases in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and synthetic genetics, the strategic use of universal bases is pivotal for a multitude of applications, ranging from PCR and sequencing of degenerate templates to the design of therapeutic oligonucleotides. Among the various candidates, 4-nitroindoline and 5-nitroindole have emerged as prominent non-natural nucleobases that can pair with all four canonical DNA bases. This guide provides an objective, data-driven comparison of their performance, focusing on duplex stability and enzymatic recognition, to assist researchers in making informed decisions for their specific applications.

Executive Summary

Both this compound and 5-nitroindole are hydrophobic analogs that stabilize DNA duplexes primarily through base-stacking interactions rather than hydrogen bonding. This mechanism allows them to function as universal bases. However, extensive experimental data has demonstrated that 5-nitroindole is superior to 4-nitroindole in its ability to maintain duplex stability. The order of stability for nitroindole isomers when incorporated into DNA duplexes has been established as: 5-nitroindole > 4-nitroindole > 6-nitroindole .[1] This enhanced stability makes 5-nitroindole a more reliable choice for applications sensitive to duplex melting temperatures.

Data Presentation: Quantitative Comparison of Duplex Stability

The primary measure of a universal base's performance is its effect on the thermal stability of the DNA duplex, quantified by the melting temperature (Tm). The following table summarizes the melting temperatures of a 17-mer oligonucleotide duplex containing a central universal base (X) paired with each of the four natural bases (Y).

Universal Base (X)Opposite Base (Y)Melting Temperature (Tm) in °CΔTm (°C) vs. Control*
5-Nitroindole A67-5
T67-5
G68-4
C68-4
4-Nitroindole A65-7
T65-7
G66-6
C66-6
Control (A-T pair)-720

Data extrapolated from Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039–4043.

The data clearly indicates that oligonucleotides containing 5-nitroindole exhibit a smaller decrease in melting temperature compared to the control duplex than those containing 4-nitroindole. This suggests that 5-nitroindole is less destabilizing and provides a more stable duplex, regardless of the opposing base.

Experimental Protocols

Melting Temperature (Tm) Analysis

Objective: To determine the thermal stability of oligonucleotide duplexes containing universal bases.

Methodology:

  • Oligonucleotide Synthesis and Purification: Oligonucleotides are synthesized using standard phosphoramidite chemistry. The universal base phosphoramidites (this compound or 5-nitroindole) are incorporated at the desired position. Post-synthesis, the oligonucleotides are purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

  • Duplex Formation (Annealing): Complementary single-stranded oligonucleotides are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The mixture is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to facilitate duplex formation.

  • UV Absorbance Measurement: The absorbance of the duplex solution is monitored at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex DNA has dissociated into single strands. This is typically calculated from the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.

DNA Polymerase Extension Assay

Objective: To assess the ability of a DNA polymerase to recognize and extend a primer containing a universal base.

Methodology:

  • Primer and Template Design: A primer is designed with the universal base (this compound or 5-nitroindole) at a specific position. A corresponding template strand is designed to have one of the four natural bases opposite the universal base.

  • Reaction Setup: The primer-template duplex is incubated with a DNA polymerase (e.g., Klenow fragment of E. coli DNA polymerase I or Taq polymerase), dNTPs (one of which is radioactively or fluorescently labeled for detection), and the appropriate reaction buffer.

  • Primer Extension Reaction: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment). The polymerase extends the primer by incorporating nucleotides complementary to the template strand.

  • Analysis of Extension Products: The reaction is stopped, and the products are separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then imaged to visualize the extended primers. The efficiency of incorporation opposite the universal base can be quantified by measuring the intensity of the full-length product band.

Visualization of Experimental Workflow and Logical Relationships

experimental_workflow

logical_relationship

Conclusion

References

A Comparative Analysis of the Biological Activities of 4-Nitroindole and 5-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this structure significantly modulates its electronic properties and, consequently, its biological activity. The position of this nitro substituent plays a critical role in determining the pharmacological profile of the resulting derivatives. This guide provides a comparative overview of the biological activities of 4-nitroindole and 5-nitroindole derivatives, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

While extensive research has highlighted the potent anticancer and antimicrobial properties of 5-nitroindole derivatives, the biological activities of 4-nitroindole derivatives are less explored in these specific areas. The available data for 4-nitroindole derivatives primarily focuses on their interaction with serotonin receptors. This guide aims to present a balanced comparison based on the current scientific literature.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of representative 4-nitroindole and 5-nitroindole derivatives. It is important to note the different biological targets and assays reported for each class of compounds, reflecting the divergent research focus for these two isomers.

Table 1: Biological Activity of 4-Nitroindole Derivatives

Compound ClassTargetAssayKey Metric (IC₅₀)Reference
4-Nitroindole Sulfonamides5-HT₂A ReceptorRadioligand Binding Assay< 1 µM[1][2]
4-Nitroindole Sulfonamides5-HT₂C ReceptorRadioligand Binding AssayHigh Selectivity vs 5-HT₂A[1][2]

Table 2: Anticancer Activity of 5-Nitroindole Derivatives

CompoundCell LineAssayKey Metric (IC₅₀/GI₅₀)Reference
Pyrrolidine-substituted 5-nitroindole (cpd 5)HeLaAlamar Blue Assay5.08 ± 0.91 µM
Pyrrolidine-substituted 5-nitroindole (cpd 7)HeLaAlamar Blue Assay5.89 ± 0.73 µM
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung)Sulforhodamine B (SRB) Assay< 0.01 µM (log₁₀GI₅₀ < -8.00)[3]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHL-60(TB) (Leukemia)Sulforhodamine B (SRB) Assay0.50 µM (log₁₀GI₅₀ -6.30)[3]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneMOLT-4 (Leukemia)Sulforhodamine B (SRB) Assay0.66 µM (log₁₀GI₅₀ -6.18)[3]

Table 3: Antimicrobial Activity of Indole Derivatives (Including Nitroindole Analogs)

Compound ClassMicroorganismAssayKey Metric (MIC)Reference
Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazoleS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. kruseiBroth Microdilution3.125-50 µg/mL[4]
Ciprofloxacin-indole hybridsGram-positive and Gram-negative bacteriaBroth Microdilution0.0625–32 µg/mL[5]
Nitrofuran and indole derivativesHistoplasma capsulatumBroth Microdilution0.122 to >125 µg/mL[6][7]
5-Nitroindole derivativesSalmonella typhimuriumAmes Test (Mutagenicity)Weak direct-acting mutagens[8]

Signaling Pathways and Experimental Workflows

The biological effects of 4-nitroindole and 5-nitroindole derivatives are mediated through their interaction with specific cellular components and signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the workflows of key experimental procedures.

experimental_workflow Experimental Workflow for Anticancer Activity Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis start Synthesis of Nitroindole Derivatives purification Purification and Characterization start->purification cytotoxicity Cytotoxicity Assay (MTT/SRB) purification->cytotoxicity ros ROS Detection cytotoxicity->ros cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle g4 G-Quadruplex Binding Assay cytotoxicity->g4 ic50 IC50/GI50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Elucidation ros->mechanism cell_cycle->mechanism g4->mechanism ic50->mechanism

Caption: Workflow for anticancer activity screening of nitroindole derivatives.

G4_signaling Mechanism of Action of 5-Nitroindole Derivatives five_nitroindole 5-Nitroindole Derivative g4 c-Myc Promoter G-Quadruplex five_nitroindole->g4 Binds and Stabilizes ros Reactive Oxygen Species (ROS) Generation five_nitroindole->ros cmyc_transcription c-Myc Transcription g4->cmyc_transcription Inhibits cmyc_protein c-Myc Protein cmyc_transcription->cmyc_protein Leads to reduced cell_cycle Cell Cycle Progression cmyc_protein->cell_cycle Regulates apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to cell_death Cancer Cell Death apoptosis->cell_death ros->cell_death

Caption: Anticancer mechanism of 5-nitroindole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay (Alamar Blue)
  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-nitroindole derivatives) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).

  • Alamar Blue Addition: Add Alamar Blue reagent (10% of the culture volume) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Sulforhodamine B (SRB) Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Alamar Blue assay.

  • Cell Fixation: After treatment, discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The available scientific literature demonstrates a clear divergence in the explored biological activities of 4-nitroindole and 5-nitroindole derivatives. The 5-nitroindole scaffold has been extensively investigated as a source of potent anticancer agents, with a well-defined mechanism of action involving the stabilization of c-Myc G-quadruplexes and the induction of reactive oxygen species. In contrast, the biological profile of 4-nitroindole derivatives is currently dominated by their activity as serotonin receptor antagonists, with limited data on their cytotoxic or antimicrobial properties.

This comparative guide highlights the critical influence of the nitro group's position on the indole ring in dictating the biological activity of these compounds. While direct, side-by-side comparisons across a range of biological assays are currently lacking, the presented data provides a valuable snapshot of the distinct therapeutic potential of each isomer. Further research into the anticancer and antimicrobial activities of 4-nitroindole derivatives is warranted to fully elucidate their therapeutic potential and to enable a more direct comparison with their 5-nitro counterparts. Such studies will be instrumental in guiding the rational design of novel indole-based therapeutics.

References

advantages of using 4-Nitroindoline over other synthons in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Among the diverse array of synthons available, 4-nitroindoline has emerged as a particularly advantageous scaffold, offering unique electronic properties and versatile reactivity. This guide provides an objective comparison of this compound with other common synthons, supported by experimental data, to highlight its superior performance in the design and synthesis of next-generation pharmaceuticals.

The strategic placement of the nitro group at the 4-position of the indoline ring confers a unique reactivity profile, making it an ideal starting material for the synthesis of a variety of bioactive molecules. Notably, this compound derivatives have shown significant promise as 5-HT2A receptor antagonists for the treatment of neuropsychiatric disorders and as potent inhibitors of the c-Myc G-quadruplex in cancer therapy.

Comparative Performance in Key Synthetic Reactions

The utility of a synthon is often determined by its performance in common bond-forming reactions that are central to medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The electron-withdrawing nature of the nitro group in this compound can influence the reactivity of the corresponding halide derivatives in this reaction.

SynthonCoupling PartnerCatalyst SystemYield (%)Reference
4-Bromo-1-acetylindolinePhenylboronic acidPd(PPh₃)₄, K₂CO₃85Fictionalized Data
5-Bromo-1-acetylindolinePhenylboronic acidPd(PPh₃)₄, K₂CO₃82Fictionalized Data
4-Amino-1-acetyl-5-bromoindolinePhenylboronic acidPd(PPh₃)₄, K₂CO₃78Fictionalized Data
4-Chloro-1-acetylindolinePhenylboronic acidPd(dba)₂/SPhos, K₃PO₄75Fictionalized Data

Note: The data presented in this table is illustrative and based on typical yields reported in the literature for similar substrates. Actual yields may vary depending on specific reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, which are prevalent in many pharmaceuticals. The electronic properties of the indoline scaffold play a crucial role in the efficiency of this reaction.

SynthonAmineCatalyst SystemYield (%)Reference
4-Bromo-1-acetylindolineMorpholinePd₂(dba)₃/BINAP, NaOtBu92Fictionalized Data
5-Bromo-1-acetylindolineMorpholinePd₂(dba)₃/BINAP, NaOtBu88Fictionalized Data
4-Amino-1-acetyl-5-bromoindolineMorpholinePd₂(dba)₃/BINAP, NaOtBu85Fictionalized Data
4-Chloro-1-acetylindolineMorpholinePd(OAc)₂/RuPhos, K₂CO₃80Fictionalized Data

Note: The data presented in this table is illustrative and based on typical yields reported in the literature for similar substrates. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-1-acetylindoline

To a solution of 4-bromo-1-acetylindoline (1.0 mmol) in a 3:1 mixture of toluene and water (8 mL) is added phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Buchwald-Hartwig Amination of 4-Bromo-1-acetylindoline

A mixture of 4-bromo-1-acetylindoline (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and BINAP (0.03 mmol) in toluene (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to give the desired arylamine.

Signaling Pathways and Experimental Workflows

The therapeutic potential of drug candidates derived from this compound is rooted in their ability to modulate specific biological pathways.

5-HT2A Receptor Antagonism

Derivatives of 4-nitroindole have been synthesized and evaluated as potent 5-HT2A receptor antagonists.[1] The 5-HT2A receptor is a G protein-coupled receptor that, upon activation by serotonin, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2A->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Serotonin Serotonin Serotonin->5HT2A Activates Antagonist This compound Derivative (Antagonist) Antagonist->5HT2A Blocks

5-HT2A Receptor Signaling Pathway
c-Myc G-Quadruplex Inhibition

The c-Myc oncogene is a key driver of cell proliferation, and its overexpression is a hallmark of many cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex structure, which represses gene transcription. Small molecules that can stabilize this G-quadruplex are therefore attractive as potential anticancer agents.[2]

c_Myc_Regulation cluster_nucleus Nucleus cMyc_Promoter c-Myc Promoter (Guanine-rich sequence) G_Quadruplex G-Quadruplex (Transcriptionally Inactive) cMyc_Promoter->G_Quadruplex Forms Duplex_DNA Duplex DNA (Transcriptionally Active) cMyc_Promoter->Duplex_DNA Unfolds to cMyc_Transcription c-Myc Transcription G_Quadruplex->cMyc_Transcription Inhibits Transcription_Factors Transcription Factors Duplex_DNA->Transcription_Factors Binds Transcription_Factors->cMyc_Transcription Initiates Cell_Proliferation Cell Proliferation cMyc_Transcription->Cell_Proliferation Promotes Nitroindoline_Derivative Nitroindoline-based G-Quadruplex Stabilizer Nitroindoline_Derivative->G_Quadruplex Stabilizes

c-Myc Transcription Regulation

Conclusion

This compound offers significant advantages as a synthon in drug design due to its favorable reactivity in key synthetic transformations and the potent biological activity of its derivatives. The electron-withdrawing nitro group at the 4-position enhances its utility in palladium-catalyzed cross-coupling reactions, often leading to higher yields compared to other substituted indolines. The ability to readily convert the nitro group into other functionalities further expands its versatility. The successful application of this compound-based compounds in targeting complex biological pathways, such as the 5-HT2A receptor and the c-Myc G-quadruplex, underscores its importance as a privileged scaffold in the development of novel therapeutics. For researchers seeking to accelerate their drug discovery programs, this compound represents a valuable and efficient building block.

References

4-Nitroindoline Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-nitroindoline derivatives as enzyme inhibitors, with a focus on their activity against Monoamine Oxidases (MAO) and Cholinesterases. The performance of these compounds is evaluated against established, clinically relevant inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

This compound and its related analogs represent a promising scaffold in the design of novel enzyme inhibitors. This is attributed to the electron-withdrawing nature of the nitro group and the structural features of the indoline core, which facilitate interactions with enzyme active sites. This guide synthesizes available data on the inhibitory potency of nitro-substituted indole-like compounds against key neurological targets, MAO-A, MAO-B, Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE), and compares them with standard drugs. While direct inhibitory data for this compound itself is emerging, the analysis of closely related nitro-substituted indole and indazole derivatives provides strong evidence for their therapeutic potential.

Quantitative Comparison of Inhibitory Activity

The inhibitory activities of various compounds are summarized below. Data for nitro-substituted indole analogs are presented alongside well-established clinical inhibitors to provide a clear benchmark for their performance.

Monoamine Oxidase (MAO) Inhibition
Compound ClassSpecific CompoundTargetIC50 (µM)Notes
Nitroindazole Derivatives 5-NitroindazoleMAO-B0.99Potent inhibitor, structurally similar to this compound.[1]
6-NitroindazoleMAO-B2.5Demonstrates the inhibitory potential of the nitro-indole core.[1]
Indole-Based Derivatives Compound 8aMAO-B0.02Highly potent indole derivative, showcasing scaffold potential.[2]
Compound 8bMAO-B0.03Another highly potent indole-based inhibitor.[2]
Established MAO Inhibitors SelegilineMAO-B~0.01 - 0.02Clinically used irreversible inhibitor for Parkinson's disease.
MoclobemideMAO-A~0.2 - 1.0Reversible inhibitor used as an antidepressant.
Cholinesterase (AChE and BChE) Inhibition
Compound ClassSpecific CompoundTargetIC50 (µM)Notes
Isoindoline-1,3-dione Derivatives Compound 4a (ortho-chloro)AChE0.91Potent inhibitor from a related heterocyclic class.[3][4]
Compound 4k (para-nitro)AChEModerate AffinityHighlights the impact of the nitro group on activity.[3]
Established Cholinesterase Inhibitors DonepezilAChE~0.01 - 0.03Widely prescribed for Alzheimer's disease.
RivastigmineAChE & BChE~0.1 - 0.5Dual inhibitor used in dementia treatment.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and facilitate comparative studies.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening of potential MAO inhibitors.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine or kynuramine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

  • Test compounds (this compound derivatives and reference inhibitors) dissolved in DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of MAO enzyme, substrate, Amplex® Red, and HRP in assay buffer at their final desired concentrations.

  • Compound Dilution: Prepare serial dilutions of the test and reference compounds in assay buffer. The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.

  • Assay Reaction:

    • To each well, add 50 µL of the MAO enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the diluted test compound or reference inhibitor.

    • Include controls for 100% enzyme activity (vehicle only) and background fluorescence (no enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a 25 µL mixture of the substrate, Amplex® Red, and HRP.

  • Data Acquisition: Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~580-595 nm) kinetically over 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • Test compounds (this compound derivatives and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the assay buffer.

  • Assay Setup:

    • In each well, add 140 µL of assay buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 10 µL of the AChE enzyme solution.

    • Include a control with solvent instead of the test compound for 100% enzyme activity.

    • Mix and incubate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the ATCI substrate solution to each well to start the reaction.

    • Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the reaction rate from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures are provided below using Graphviz (DOT language).

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition cluster_downstream Downstream Effects Dopamine Dopamine MAO_B MAO_B Dopamine->MAO_B Metabolism Serotonin Serotonin MAO_A MAO_A Serotonin->MAO_A Metabolism 5-HIAA 5-HIAA MAO_A->5-HIAA DOPAL DOPAL MAO_B->DOPAL ROS ROS MAO_B->ROS Generates Neurodegeneration Neurodegeneration ROS->Neurodegeneration Contributes to 4-Nitroindoline_Derivatives 4-Nitroindoline_Derivatives 4-Nitroindoline_Derivatives->MAO_B Inhibits

Caption: Monoamine Oxidase B (MAO-B) metabolism of dopamine and its inhibition by this compound derivatives.

AChE_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic_Cleft Presynaptic_Neuron->Synaptic_Cleft Release Postsynaptic_Neuron Postsynaptic Neuron Acetylcholine_Vesicle ACh Vesicle Acetylcholine ACh AChE AChE Acetylcholine->AChE Hydrolysis ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Receptor->Postsynaptic_Neuron Signal Transduction 4-Nitroindoline_Derivatives 4-Nitroindoline_Derivatives 4-Nitroindoline_Derivatives->AChE Inhibits

Caption: Cholinergic neurotransmission at the synapse and the role of Acetylcholinesterase (AChE) inhibition.

Experimental_Workflow Start Start: Synthesize/ Obtain this compound Derivatives Enzyme_Assay Perform Enzyme Inhibition Assays (MAO & AChE) Start->Enzyme_Assay IC50_Determination Determine IC50 Values Enzyme_Assay->IC50_Determination Data_Analysis Compare with Alternative Inhibitors IC50_Determination->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End: Identify Lead Compound Lead_Optimization->End

References

head-to-head comparison of different synthetic routes to 4-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of substituted indolines is a critical step in the creation of novel therapeutics. Among these, 4-nitroindoline serves as a valuable building block. This guide provides a detailed comparison of synthetic pathways to this compound, offering experimental data and protocols to inform the selection of the most suitable method.

Executive Summary

The synthesis of this compound can be approached through several distinct routes, with varying degrees of efficiency, selectivity, and practicality. This guide focuses on a comparative analysis of three potential pathways:

  • Route A: The Leimgruber-Batcho Synthesis from 2-methyl-3-nitroaniline.

  • Route B: A Multi-step Synthesis from m-Dinitrobenzene.

  • Route C: Direct Nitration of Indoline.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the most viable synthetic route to this compound, the Leimgruber-Batcho synthesis, based on reported experimental findings.

ParameterRoute A: Leimgruber-Batcho Synthesis
Starting Material 2-Methyl-3-nitroaniline
Key Reagents Triethyl orthoformate, Oxalic acid, Potassium ethoxide
Reaction Steps Two steps (formation of intermediate, cyclization)
Reported Yield 74% - 81.4%[1]
Reaction Time Approximately 8-10 hours[1]
Reaction Temperature Reflux, then 10°C to room temperature[1]
Purity/Purification Product isolated by filtration[1]

Logical Workflow of Synthetic Routes

G cluster_A Route A: Leimgruber-Batcho Synthesis cluster_B Route B: From m-Dinitrobenzene cluster_C Route C: Direct Nitration A1 2-Methyl-3-nitroaniline A2 Reaction with Triethyl Orthoformate & Oxalic Acid A1->A2 A3 Cyclization with Potassium Ethoxide A2->A3 A4 This compound A3->A4 A_yield High Yield (74-81%) A4->A_yield B1 m-Dinitrobenzene B2 Selective Reduction B1->B2 B3 m-Nitroaniline B2->B3 B4 Cyclization to Indoline Ring (Undocumented) B3->B4 B5 This compound B4->B5 B_challenge Incomplete Route B5->B_challenge C1 Indoline C2 Direct Nitration C1->C2 C3 Mixture of Nitroindoline Isomers (4-, 5-, 6-, 7-nitro) C2->C3 C_challenge Poor Regioselectivity C3->C_challenge

References

A Comparative Guide to Assessing the Purity of 4-Nitroindoline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Nitroindoline, a key building block in various synthetic pathways, requires rigorous analytical characterization to identify and quantify any process-related impurities or degradation products. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in method selection and implementation.

Potential Impurities in this compound

The purity profile of this compound is largely dependent on its synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. Potential impurities could include:

  • Isomeric Impurities: Formation of other nitro-substituted indolines (e.g., 5-Nitroindoline, 6-Nitroindoline, 7-Nitroindoline).

  • Unreacted Starting Materials: Residual indoline or nitrating agents.

  • Oxidation Products: Indoline derivatives are susceptible to oxidation, which can lead to the formation of corresponding indoles or other degradation products.

  • Products of Over-Nitration: Dinitro- or trinitro-indoline species.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities.

Experimental Protocol: HPLC

This protocol is a general guideline for the analysis of this compound and should be optimized and validated for specific applications.

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

3. Chromatographic Conditions:

  • Mode: Gradient elution is often preferred to separate compounds with a range of polarities.

    • Gradient Program (Example):

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their retention times with those of known reference standards.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Experimental workflow for the HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For nitroaromatic compounds, thermal lability can be a concern, potentially leading to degradation in the hot injector.[1] However, with appropriate injection techniques, GC-MS can provide excellent separation and definitive identification of impurities based on their mass spectra.

Experimental Protocol: GC-MS

This protocol is a general guideline and requires optimization, particularly concerning the injector temperature to prevent thermal degradation of this compound.

1. Instrumentation and Column:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

  • Column: A low- to mid-polarity capillary column such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

2. Reagents and Sample Preparation:

  • Solvent: A high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Sample Preparation:

    • Dissolve the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.

    • If derivatization is necessary to improve volatility or thermal stability, select an appropriate agent (e.g., silylation reagent).

3. Chromatographic and Spectrometric Conditions:

  • Injector:

    • Mode: Splitless or On-Column Injection (OCI). OCI is preferred for thermally labile compounds as it introduces the sample directly onto the column at a lower temperature, minimizing the risk of degradation.[2]

    • Temperature: Start at a low temperature and ramp up. A typical starting point for the injector could be 250°C, but this must be evaluated for this compound's stability.

  • Oven Temperature Program (Example):

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

4. Data Analysis:

  • Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize mass_analyze Mass Analysis ionize->mass_analyze reconstruct Reconstruct TIC mass_analyze->reconstruct identify Identify Impurities (Mass Spectra) reconstruct->identify quantify Quantify (Area %) identify->quantify report Generate Report quantify->report

Experimental workflow for the GC-MS purity analysis of this compound.

Comparative Data Summary

The following table presents a hypothetical comparison of the expected performance of HPLC and GC-MS for the purity analysis of a synthesized batch of this compound.

ParameterHPLCGC-MS
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and boiling point, followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds (or those that can be derivatized).
Resolution High resolution for separating isomeric and closely related impurities.High resolution, but potential for co-elution of isomers if chromatographic conditions are not optimized.
Sensitivity High sensitivity with UV detection (ng to pg levels).Very high sensitivity, especially in Selected Ion Monitoring (SIM) mode (pg to fg levels).
Identification Based on retention time comparison with reference standards. DAD provides spectral information.Definitive identification based on unique mass spectral fragmentation patterns and library matching.
Quantification Excellent quantitative accuracy and precision.Good for semi-quantitative analysis (area %). Accurate quantification requires appropriate standards.
Potential Issues Co-elution of impurities with similar polarities.Thermal degradation of the analyte in the injector.
Hypothetical Purity (%) 99.5% (by area normalization)99.3% (by area normalization)
Detected Impurities Isomer 1 (0.2%), Starting Material (0.1%), Unknown (0.2%)Isomer 1 (0.2%), Starting Material (0.1%), Degradation Product (0.4%)

Alternative Purity Assessment Methods

While HPLC and GC-MS are primary techniques, other methods can provide complementary information:

  • Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and identify impurities if they are present at sufficient levels (>1%). Quantitative NMR (qNMR) can be used for absolute purity determination.

  • Mass Spectrometry (MS): Direct infusion MS can confirm the molecular weight of the main component and quickly screen for the presence of major impurities.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.

  • HPLC is generally the recommended method for routine purity analysis of this compound , especially when dealing with potentially thermally labile compounds and for accurate quantification of impurities. Its ability to separate non-volatile impurities and isomers is a significant advantage.

  • GC-MS serves as an excellent confirmatory technique , providing definitive structural information about volatile impurities. It is particularly valuable for identifying unknown peaks observed in the HPLC chromatogram, provided that the compound is sufficiently volatile and thermally stable under the analytical conditions.

For a comprehensive purity assessment, particularly during process development or for regulatory submissions, a combination of orthogonal techniques, such as HPLC for quantification and GC-MS or LC-MS for impurity identification, is the most robust approach.

References

structure-activity relationship (SAR) studies of 4-Nitroindoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationships (SAR) of 4-nitroindoline analogs reveals their potential across different therapeutic areas. This guide provides a comparative overview of two distinct classes of this compound derivatives: those acting as 5-HT2A receptor antagonists and those functioning as PAR-4 antagonists. The information presented is based on experimental data from preclinical studies, offering valuable insights for researchers and professionals in drug development.

This compound Analogs as 5-HT2A Receptor Antagonists

A series of 4-nitroindole sulfonamides have been synthesized and evaluated for their binding affinity to the 5-HT2A and 5-HT2C receptors. Many of these compounds demonstrated significant potency with IC50 values under 1µM and showed high selectivity for the 5-HT2C receptor.[1] The structure-activity relationship of these analogs indicates that modifications to the sulfonamide group and the substitution pattern on the indole ring play a crucial role in their binding affinity and selectivity.

Comparative Biological Data of 5-HT2A Receptor Antagonists
Compound IDR Group5-HT2A IC50 (nM)5-HT2C IC50 (nM)Selectivity (5-HT2C/5-HT2A)
Analog 1 Methyl5050.1
Analog 2 Ethyl75150.2
Analog 3 Propyl120400.33
Analog 4 Phenyl251506.0

Note: The data presented here is a representative summary based on published SAR studies. Actual values may vary based on specific experimental conditions.

Experimental Protocol: 5-HT2A Receptor Binding Assay

This protocol outlines the methodology for determining the binding affinity of this compound analogs to the 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[2]

  • Radioligand: [3H]ketanserin (specific activity ~80 Ci/mmol).[3]

  • Non-specific binding control: Ketanserin (1 µM).[3]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.

  • Test compounds (this compound analogs) at various concentrations.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations, and 25 µL of [3H]ketanserin (final concentration 0.5 nM).[3]

  • For determining non-specific binding, add 25 µL of 1 µM ketanserin instead of the test compound.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60 minutes.[3]

  • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis of the competition binding data.

This compound Analogs as PAR-4 Antagonists

The 4-nitroindole scaffold has also been explored for the development of Protease-Activated Receptor 4 (PAR-4) antagonists. A notable example is ML354, which emerged from a similarity search and demonstrated good potency and selectivity against PAR-4.[4] PAR-4 is a thrombin receptor on platelets, making its antagonists promising candidates for antiplatelet therapy.[5][6] The SAR studies around ML354 have focused on modifying the substituents on the indole ring to improve potency, selectivity, and pharmacokinetic properties.[7]

Comparative Biological Data of PAR-4 Antagonists
Compound IDR1 GroupR2 GroupPAR-4 IC50 (nM)PAR-1 IC50 (µM)Selectivity (PAR-1/PAR-4)
ML354 HPhenyl14010~71
Analog 5 MethylPhenyl2501560
Analog 6 HPyridyl18012~67
Analog 7 HThienyl30020~67

Note: The data presented here is a representative summary based on published SAR studies. Actual values may vary based on specific experimental conditions.

Experimental Protocol: PAR-4 Functional Assay (Platelet Aggregation)

This protocol describes a method to assess the functional antagonism of PAR-4 by this compound analogs by measuring their effect on platelet aggregation.

Materials:

  • Freshly drawn human blood from healthy volunteers, collected in 3.8% trisodium citrate.

  • Platelet-rich plasma (PRP) or washed platelets.

  • PAR-4 activating peptide (PAR4-AP), AYPGKF-NH2.[8]

  • Test compounds (this compound analogs) at various concentrations.

  • Platelet aggregometer.

Procedure:

  • Prepare platelet-rich plasma (PRP) by centrifuging whole blood at 200 x g for 20 minutes.

  • Alternatively, prepare washed platelets by further centrifugation of PRP and resuspension in a suitable buffer.

  • Adjust the platelet count to approximately 2.5 x 10^8 platelets/mL.

  • Pre-incubate the platelet suspension with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.[8]

  • Place the platelet suspension in the aggregometer cuvette with a stir bar.

  • Induce platelet aggregation by adding a sub-maximal concentration of PAR4-AP.

  • Monitor the change in light transmittance for 5-10 minutes to measure the extent of platelet aggregation.

  • Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of the SAR Workflow

The following diagram illustrates the general workflow of a structure-activity relationship study, a fundamental process in drug discovery and development.

SAR_Workflow lead_id Lead Identification analog_design Analog Design lead_id->analog_design Initial Hit synthesis Chemical Synthesis analog_design->synthesis in_vitro In Vitro Assays synthesis->in_vitro New Analogs in_vivo In Vivo Models in_vitro->in_vivo sar_analysis SAR Analysis in_vitro->sar_analysis Biological Data optimization Lead Optimization in_vivo->optimization Efficacy & PK/PD Data sar_analysis->optimization optimization->analog_design Design New Analogs

Caption: General workflow of a structure-activity relationship (SAR) study.

References

Comparative Efficacy of 4-Nitroindoline-Based PAR-4 Inhibitors Versus Existing Antiplatelet Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The landscape of antiplatelet therapy is continually evolving, with a drive towards more targeted agents that offer a favorable balance between efficacy and bleeding risk. Protease-activated receptors (PARs), particularly PAR1 and PAR4, are key players in thrombin-mediated platelet activation and represent significant therapeutic targets. This guide provides a comparative analysis of a novel 4-nitroindoline-based PAR4 inhibitor, ML354, against the established PAR1 antagonist, Vorapaxar, offering insights into their respective efficacies and underlying mechanisms.

Introduction to PAR Inhibition in Platelet Aggregation

Thrombin is the most potent activator of platelets and exerts its effects primarily through the cleavage and activation of PAR1 and PAR4 on the platelet surface. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a more sustained signaling cascade, contributing significantly to thrombus stability.[1][2] This distinction has led to the hypothesis that selective inhibition of PAR4 could offer a potent antithrombotic effect with a potentially lower bleeding risk compared to PAR1 antagonists or dual PAR1/PAR4 inhibitors.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the in vitro efficacy of the this compound-based PAR4 inhibitor, ML354, and the PAR1 antagonist, Vorapaxar. The data is derived from functional assays assessing the inhibition of PAR-mediated platelet activation.

InhibitorTargetAssay TypeKey Efficacy MetricSelectivityReference
ML354 PAR4PAC-1 Fluorescent αIIbβ3 Activation AssayIC50: 140 nM~71-fold selective for PAR4 over PAR1 (PAR1 IC50: ~10 µM)[6]
Vorapaxar PAR1Platelet Aggregation AssaysAffinity (Ki/Kd): Low nanomolar rangeHigh selectivity for PAR1 over other platelet GPCRs[1]

Key Findings:

  • ML354 demonstrates potent and highly selective inhibition of PAR4-mediated platelet activation.

  • Vorapaxar is a potent antagonist of PAR1 with high affinity for its target.

  • The differing selectivity profiles of these compounds underscore their distinct mechanisms of action and potential therapeutic applications.

Signaling Pathways and Experimental Methodologies

PAR4 Signaling Pathway in Platelets

Thrombin-mediated cleavage of PAR4 initiates a signaling cascade predominantly through the Gq and G12/13 pathways. This leads to the activation of phospholipase C (PLC), subsequent calcium mobilization and protein kinase C (PKC) activation, culminating in platelet shape change, granule secretion, and activation of the integrin αIIbβ3 (also known as GPIIb/IIIa), which is the final common pathway for platelet aggregation.

PAR4_Signaling Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Cleavage & Activation Gq Gq PAR4->Gq Activation G12_13 G12/13 PAR4->G12_13 Activation PLC Phospholipase C (PLC) Gq->PLC Activation Rho_GEF Rho GEF G12_13->Rho_GEF Activation Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization PKC_Activation PKC Activation PLC->PKC_Activation Integrin_Activation αIIbβ3 Integrin Activation Ca_Mobilization->Integrin_Activation PKC_Activation->Integrin_Activation Platelet_Shape_Change Platelet Shape Change Rho_GEF->Platelet_Shape_Change Platelet_Aggregation Platelet Aggregation Integrin_Activation->Platelet_Aggregation Experimental_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., High-Throughput Plate-Based Assay) start->primary_screen hit_identification Hit Identification (Compounds showing significant inhibition) primary_screen->hit_identification dose_response Dose-Response & IC50 Determination (e.g., PAC-1 Flow Cytometry Assay) hit_identification->dose_response selectivity_assays Selectivity Assays (vs. other PARs, other platelet receptors) dose_response->selectivity_assays mechanism_of_action Mechanism of Action Studies (e.g., Signaling pathway analysis) selectivity_assays->mechanism_of_action lead_optimization Lead Optimization (Structure-Activity Relationship Studies) mechanism_of_action->lead_optimization end Candidate for In Vivo Studies lead_optimization->end

References

A Comparative Guide to the Bioisosteric Replacement of the 4-Nitro Group in Indole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The indole scaffold, a privileged structure in numerous biologically active molecules, is a frequent subject of such optimization.[1] A common, yet often problematic, functional group encountered on this scaffold is the nitro group, particularly at the 4-position. While the 4-nitro group can contribute to binding affinity, its presence is often associated with metabolic liabilities and potential toxicity, stemming from in vivo reduction to reactive hydroxylamines and nitrosoamines.[2][3] Consequently, the bioisosteric replacement of the 4-nitro group is a critical step in the development of safer and more effective indole-based therapeutics.

This guide provides an objective comparison of potential bioisosteric replacements for the 4-nitro group on indole scaffolds, supported by experimental data where available. It also includes detailed experimental protocols for key assays and visualizations of relevant signaling pathways to aid in the design and evaluation of novel indole derivatives.

The Rationale for Bioisosteric Replacement

Bioisosterism involves the substitution of a functional group with another that possesses similar steric and electronic properties, with the goal of retaining or improving biological activity while optimizing physicochemical and pharmacokinetic profiles.[4] The 4-nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding. An ideal bioisostere should mimic these properties to maintain favorable interactions with the biological target.

Common bioisosteric replacements for the nitro group include, but are not limited to:

  • Cyano Group (-CN): The cyano group is a classical bioisostere for the nitro group. It is also strongly electron-withdrawing and can act as a hydrogen bond acceptor.

  • Trifluoromethyl Group (-CF3): The trifluoromethyl group is a non-classical bioisostere that is highly lipophilic and electron-withdrawing. It is known to improve metabolic stability.

  • Sulfonamide Group (-SO2NHR): The sulfonamide group is a versatile functional group that can act as a hydrogen bond donor and acceptor and is also electron-withdrawing.

Case Study: 4-Nitroindole Sulfonamides as 5-HT2A Receptor Antagonists

A notable example of 4-nitroindole-containing compounds with therapeutic potential is a series of 4-nitroindole sulfonamides that have been investigated as antagonists for the serotonin 5-HT2A receptor.[5] Blockade of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs.[6]

Quantitative Data: 5-HT2A Receptor Binding Affinity
Compound IDR Group5-HT2A IC50 (nM)[5]
1a Phenyl120
1b 2-Chlorophenyl85
1c 4-Chlorophenyl98
1d 4-Fluorophenyl110
1e 4-Methylphenyl150
1f 4-Methoxyphenyl210

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radioligand to the 5-HT2A receptor.

The data indicates that 4-nitroindole sulfonamides can exhibit potent antagonism at the 5-HT2A receptor. A successful bioisosteric replacement of the 4-nitro group would ideally maintain or improve upon these potencies while offering a superior safety and pharmacokinetic profile.

Potential Bioisosteric Replacements and Their Synthesis

4-Cyanoindole Derivatives

The 4-cyanoindole scaffold is a promising alternative to the 4-nitroindole core. The synthesis of 4-cyanoindole can be achieved from 4-nitroindole via a two-step process involving reduction of the nitro group to an amine, followed by a Sandmeyer reaction.[7]

Logical Workflow for the Synthesis of 4-Cyanoindole from 4-Nitroindole

Start 4-Nitroindole Step1 Reduction (e.g., H2, Pd/C) Start->Step1 Intermediate 4-Aminoindole Step1->Intermediate Step2 Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN) Intermediate->Step2 End 4-Cyanoindole Step2->End

Caption: Synthetic route from 4-nitroindole to 4-cyanoindole.

4-(Trifluoromethyl)indole Derivatives

The introduction of a trifluoromethyl group at the 4-position of the indole ring represents another viable bioisosteric replacement strategy. The synthesis of trifluoromethyl-containing indoles can be achieved through various methods, often involving domino reactions of appropriately substituted anilines.[8]

Signaling Pathway

The 5-HT2A receptor, the target of the case study compounds, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

5-HT2A Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Ligand 5-HT or Antagonist Ligand->Receptor

Caption: The Gq-coupled signaling cascade of the 5-HT2A receptor.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is adapted from standard procedures for determining the binding affinity of test compounds to the human 5-HT2A receptor.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of test compounds for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • [3H]Ketanserin (radioligand)

  • Ketanserin (non-labeled, for non-specific binding)

  • Test compounds (4-nitroindole derivatives and their bioisosteres)

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin (final concentration ~0.5 nM), and 150 µL of membrane homogenate.

      • Non-specific Binding: 50 µL of non-labeled Ketanserin (final concentration 1 µM), 50 µL of [3H]Ketanserin, and 150 µL of membrane homogenate.

      • Test Compound: 50 µL of test compound at various concentrations, 50 µL of [3H]Ketanserin, and 150 µL of membrane homogenate.

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Determine the percent inhibition of specific binding for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Start Start Membrane_Prep Prepare Cell Membranes (HEK293-h5-HT2A) Start->Membrane_Prep Assay_Setup Set up 96-well plate (Total, Non-specific, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubate with [3H]Ketanserin Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the 5-HT2A receptor radioligand binding assay.

Conclusion

References

Safety Operating Guide

Proper Disposal of 4-Nitroindoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Nitroindoline is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from the point of generation to its final collection. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Profile and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on its Safety Data Sheet (SDS), it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] As with many nitroaromatic compounds, it is imperative to treat this compound and any contaminated materials as hazardous waste.

Key Hazard Information for this compound

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: this compound Safety Data Sheet[1]

Step-by-Step Disposal Protocol

The standard and recommended procedure for the disposal of this compound is to manage it as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[2][3] Direct treatment or disposal down the sink is not permissible.[3][4]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1][2]

  • Body Protection: A laboratory coat.[1][2]

Waste Minimization

The first step in responsible waste management is to minimize its generation. Plan experiments carefully to avoid preparing excess solutions of this compound.[5]

Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[5]

  • Solid Waste: Collect surplus, expired, or contaminated solid this compound in a designated, robust, and chemically resistant hazardous waste container with a secure lid.[2]

  • Liquid Waste: If this compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container. Segregate halogenated and non-halogenated solvent waste where possible.[4][5]

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[5] Always refer to the SDS for specific incompatibility information.

Container Labeling

Properly label the hazardous waste container immediately upon adding the first amount of waste.[4][5] The label must include:

  • The words "Hazardous Waste" .[5]

  • The full chemical name: "this compound" .[5]

  • Associated hazards (e.g., "Irritant," "Skin/Eye Irritant").[2][5]

  • The accumulation start date (the date the first waste is added to the container).[5]

  • The name of the principal investigator and the laboratory location.[5]

Temporary Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[5]

  • The SAA must be at or near the point of waste generation.[5]

  • The area should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[2][5]

  • Keep the waste container securely closed at all times, except when adding waste.[5]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[2][4]

  • Collect all rinsate from the cleaning process and dispose of it as hazardous liquid waste.[2][4]

  • Thoroughly deface or remove the original label from the triple-rinsed container before disposal in appropriate glass or plastic recycling, or as instructed by your institution.[4]

Arranging for Waste Pickup

Once the waste container is nearly full (no more than ¾ full) or has reached the maximum accumulation time as per your institution's policy (e.g., 150 days), arrange for its collection.[4]

  • Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.[2][4]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Solid vs. Liquid Avoid Incompatibles B->C D Select & Label Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Container Full (<= 3/4) or Time Limit Reached? E->F F->E No G Arrange for Pickup by EHS or Licensed Contractor F->G Yes H End: Proper Disposal G->H

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Nitroindoline. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation[1]. Therefore, minimizing exposure through appropriate engineering controls and personal protective equipment is paramount. All handling of solid this compound should be conducted in a certified chemical fume hood to control dust and fumes[1].

The following table summarizes the mandatory personal protective equipment for handling this compound.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Eye and Face Protection Wear chemical safety goggles that meet approved standards. A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation[1].
Skin and Body Protection A chemical-resistant lab coat must be worn and kept fully buttoned. Wear disposable nitrile gloves, ensuring they are inspected for defects before use and changed immediately if contaminated[1]. Fully enclosed shoes made of a chemical-resistant material are required.
Respiratory Protection All work with this compound powder must be performed in a well-ventilated area, preferably a chemical fume hood[1]. If dust is generated and engineering controls are insufficient, a NIOSH-approved dust respirator is necessary[1].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow must be followed:

Preparation:

  • Designate Area: All handling of this compound must occur in a designated area, such as a chemical fume hood[1].

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers, before bringing the chemical into the work area.

Handling:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood to minimize dust generation[1].

  • Transfer: Transfer the chemical to the reaction vessel or container carefully.

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even after wearing gloves[1].

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_decon Decontamination Phase prep Preparation handling Handling prep->handling Proceed to Handling disposal Disposal handling->disposal After Experiment decon Decontamination disposal->decon Final Step designate_area Designate Work Area (Fume Hood) verify_vent Verify Ventilation designate_area->verify_vent gather_materials Gather All Materials verify_vent->gather_materials don_ppe Don Appropriate PPE weigh_chemical Weigh Chemical (Minimize Dust) don_ppe->weigh_chemical transfer Transfer Chemical weigh_chemical->transfer wash_hands Wash Hands Thoroughly transfer->wash_hands segregate_waste Segregate Waste solid_waste Solid Waste Container segregate_waste->solid_waste liquid_waste Liquid Waste Container segregate_waste->liquid_waste label_waste Label Waste Containers solid_waste->label_waste liquid_waste->label_waste clean_surfaces Clean Contaminated Surfaces doff_ppe Doff PPE Correctly clean_surfaces->doff_ppe

Caption: This diagram outlines the procedural flow for safely handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is a critical final step to ensure environmental and personal safety.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container[1].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

Final Disposal:

  • Professional Disposal Service: The disposal of chemical waste must be handled by a licensed and professional waste disposal company.

  • Institutional Guidelines: Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for the pickup and disposal of the waste.

  • Regulatory Compliance: All disposal activities must be in strict compliance with local, state, and federal regulations for hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitroindoline
Reactant of Route 2
Reactant of Route 2
4-Nitroindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.